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  • Product: 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid
  • CAS: 87807-50-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just spectral data, but a comprehensive interpretation grounded in the principles of NMR spectroscopy and supported by empirical evidence from related structures.

Introduction

3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid belongs to the benzo[b]thiophene class of compounds, which are recognized for their diverse biological activities. The precise structural elucidation of these molecules is paramount for understanding their function and for the development of new therapeutic agents. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of each atom. This guide will delve into the predicted ¹H and ¹³C NMR spectra of the title compound, offering a thorough analysis of chemical shifts, coupling constants, and signal assignments.

Molecular Structure and Numbering

The structural integrity of our analysis is based on the IUPAC numbering convention for the benzo[b]thiophene ring system, which is essential for unambiguous assignment of NMR signals.

cluster_0 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid cluster_1 IUPAC Numbering mol label_text The benzo[b]thiophene ring is numbered starting from the sulfur atom as 1, proceeding around the thiophene ring to carbon 3a, then through the benzene ring from carbon 4 to 7a.

Caption: Molecular structure of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid is predicted to exhibit signals corresponding to the aromatic protons of the benzo group and the methyl protons of the methoxycarbonyl group. The acidic proton of the carboxylic acid may be observed as a broad singlet, depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-47.9 - 8.1d7.5 - 8.51H
H-57.4 - 7.6t7.0 - 8.01H
H-67.4 - 7.6t7.0 - 8.01H
H-77.8 - 8.0d7.5 - 8.51H
-OCH₃~3.9s-3H
-COOH>10 (broad)s-1H

Rationale for Assignments:

  • Aromatic Protons (H-4, H-5, H-6, H-7): The protons on the benzene ring will appear in the aromatic region (7.0-8.5 ppm). The H-4 and H-7 protons are expected to be deshielded and resonate at a lower field due to the anisotropic effect of the fused thiophene ring and the electron-withdrawing nature of the substituents. They will appear as doublets due to coupling with their respective ortho neighbors. The H-5 and H-6 protons will be more shielded and appear as triplets (or more complex multiplets due to mutual coupling) at a higher field. The exact chemical shifts are influenced by the electron-withdrawing carboxylic acid and methoxycarbonyl groups.

  • Methoxy Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet at approximately 3.9 ppm, a characteristic region for such functional groups.

  • Carboxylic Acid Proton (-COOH): The acidic proton is typically observed as a broad singlet at a very downfield position (>10 ppm). Its chemical shift and signal width are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid

CarbonPredicted Chemical Shift (δ, ppm)
C-2~140 - 145
C-3~130 - 135
C-3a~138 - 142
C-4~125 - 128
C-5~124 - 127
C-6~126 - 129
C-7~123 - 126
C-7a~135 - 140
-C=O (Carboxylic Acid)~165 - 170
-C=O (Ester)~160 - 165
-OCH₃~52 - 55

Rationale for Assignments:

  • Quaternary Carbons (C-2, C-3, C-3a, C-7a): These carbons, which are part of the heterocyclic and fused ring system, will have distinct chemical shifts. C-2 and C-3, being directly attached to electron-withdrawing groups, will be significantly deshielded. The bridgehead carbons, C-3a and C-7a, will also resonate at a lower field.

  • Aromatic Carbons (C-4, C-5, C-6, C-7): These carbons of the benzene ring will appear in the typical aromatic region of 120-140 ppm. The specific chemical shifts will be influenced by the fused thiophene ring.

  • Carbonyl Carbons (-C=O): The carbonyl carbons of the carboxylic acid and the ester will be the most deshielded carbons in the spectrum, appearing in the range of 160-175 ppm. Generally, the carboxylic acid carbonyl appears slightly downfield compared to the ester carbonyl.

  • Methoxy Carbon (-OCH₃): The carbon of the methyl group of the ester will appear in the aliphatic region, typically around 52-55 ppm.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra for 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid, the following experimental protocol is recommended.

1. Sample Preparation:

  • Solvent Selection: A deuterated solvent that can dissolve the compound is crucial. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, due to the presence of the carboxylic acid group, which may lead to variable chemical shifts for the acidic proton, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can better solvate the analyte and minimize hydrogen bonding effects with residual water.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

Data Processing and Interpretation Workflow

The following diagram illustrates the logical workflow from sample preparation to final structural elucidation using NMR data.

cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B 1H NMR Data Acquisition A->B C 13C NMR Data Acquisition A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E 1H NMR Spectrum Analysis (Chemical Shift, Integration, Multiplicity) D->E F 13C NMR Spectrum Analysis (Chemical Shift) D->F G Signal Assignment & Structural Confirmation E->G F->G

Caption: A streamlined workflow for the NMR analysis of organic compounds.

Conclusion

This in-depth technical guide provides a comprehensive predicted analysis of the ¹H and ¹³C NMR spectra of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid. By understanding the expected chemical shifts, multiplicities, and the rationale behind them, researchers can confidently interpret experimental data, confirm the synthesis of the target compound, and proceed with further investigations into its properties and applications. The provided experimental protocol serves as a robust starting point for acquiring high-quality NMR data for this important class of molecules.

References

  • General Principles of NMR Spectroscopy: For foundational knowledge on NMR, including chemical shifts and coupling constants, authoritative textbooks such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle are invaluable resources.
  • NMR Data of Benzo[b]thiophene Derivatives: Several publications in journals such as the Journal of Organic Chemistry and the Journal of Heterocyclic Chemistry provide extensive NMR data on a wide range of substituted benzo[b]thiophenes, which serve as a basis for the predictions made in this guide.[1][2]

  • Synthesis and Characterization of Benzo[b]thiophenes: Articles detailing the synthesis of benzo[b]thiophene derivatives often include comprehensive characterization data, including ¹H and ¹³C NMR spectra. These can be found in journals like Synthesis, Tetrahedron Letters, and Organic Letters.[3][4][5]

  • Spectral Databases: Online spectral databases such as the Spectral Database for Organic Compounds (SDBS)

Sources

Exploratory

A Technical Guide to the Synthesis of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid: A Starting Material Perspective

Executive Summary The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and organic semiconductors.[1][2][3] Its rigid, electron-rich s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and organic semiconductors.[1][2][3] Its rigid, electron-rich structure is a privileged motif for designing molecules with specific biological activities and electronic properties.[2][4] This guide provides an in-depth technical analysis of the synthetic pathways leading to a key derivative, 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid . Rather than a simple catalog of reactions, this document elucidates the chemical logic behind the selection of starting materials and process conditions. We will dissect the primary synthetic strategies, focusing on the causality of experimental choices to provide researchers, scientists, and drug development professionals with a robust framework for constructing this versatile molecule.

Chapter 1: The Benzo[b]thiophene Core and the Target Molecule

The benzo[b]thiophene ring system is present in a range of clinically significant drugs, including the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton.[1][3] Its utility stems from its ability to act as a bioisostere for other aromatic systems like indole or naphthalene, while offering unique electronic and metabolic profiles.

Our target molecule, 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid, is a 2,3-disubstituted derivative. This specific substitution pattern, with two distinct carbonyl functionalities, makes it a valuable intermediate for creating more complex molecular architectures through selective chemical modifications at either the C2-carboxylic acid or the C3-ester group. The primary challenge in its synthesis lies in achieving this precise regiochemical outcome efficiently.

Chapter 2: Foundational Synthetic Strategies: A Retrosynthetic View

The construction of the benzo[b]thiophene skeleton can be approached from several retrosynthetic disconnections. The most common and logical strategies involve forming the thiophene ring onto a pre-existing benzene precursor. This can be achieved by forming one or two carbon-sulfur (C-S) bonds and one carbon-carbon (C-C) bond in the cyclization step.

G cluster_target Target Molecule cluster_routes Key Retrosynthetic Disconnections Target 3-(Methoxycarbonyl)benzo[b]thiophene- 2-carboxylic acid RouteA Route A: From Thiophenol Derivatives (Thiosalicylic Acid) Target->RouteA C2-C3 & C3-S bond formation RouteB Route B: From o-Halo Benzene Derivatives (o-Chlorobenzonitrile) Target->RouteB C-S & C-C bond formation RouteC Route C: From o-Alkynyl Thioanisoles Target->RouteC C3-S bond formation

Figure 1: Core retrosynthetic strategies for the benzo[b]thiophene scaffold.

This guide will focus primarily on Route A, which represents one of the most direct and efficient methods for synthesizing the title compound, with additional discussion on alternative pathways like Route B.

Chapter 3: The Premier Route: Synthesis from Thiosalicylic Acid

The most elegant and widely recognized approach for synthesizing 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid employs thiosalicylic acid (2-mercaptobenzoic acid) and dimethyl acetylenedicarboxylate (DMAD) as the primary starting materials.

Causality Behind Experimental Choices:

  • Thiosalicylic Acid: This starting material is strategically ideal because it provides the benzene ring, the sulfur atom (as a nucleophilic thiol), and the C2-carboxylic acid group already in their final, correct positions relative to each other. This pre-positioning circumvents potential issues with regioselectivity that can arise when functionalizing a bare benzo[b]thiophene ring.

  • Dimethyl Acetylenedicarboxylate (DMAD): DMAD serves as the perfect two-carbon building block. Its electron-deficient alkyne is highly susceptible to nucleophilic attack (a Michael addition) by the thiol group of thiosalicylic acid. Furthermore, the two methoxycarbonyl groups provide the necessary functionality for both the C3-ester and the subsequent intramolecular cyclization.

Reaction Mechanism

The reaction proceeds via a two-step sequence within a single pot:

  • Michael Addition: The reaction is initiated by a base (e.g., sodium methoxide) which deprotonates the thiol of thiosalicylic acid, forming a highly nucleophilic thiolate. This thiolate then attacks one of the sp-hybridized carbons of DMAD.

  • Intramolecular Cyclization/Condensation: The intermediate formed from the Michael addition undergoes an intramolecular cyclization. The newly formed carbanion attacks the carbonyl group of the original thiosalicylic acid, leading to the formation of the five-membered thiophene ring. Subsequent aromatization yields the stable benzo[b]thiophene product.

G Start Thiosalicylic Acid + DMAD Step1 Add Base (e.g., NaOMe in Methanol) Start->Step1 Step2 Michael Addition (Thiolate attacks Alkyne) Step1->Step2 Generates thiolate Step3 Intramolecular Cyclization (Dieckmann-type condensation) Step2->Step3 Forms intermediate Step4 Acidic Workup (Neutralization) Step3->Step4 Forms product salt Product 3-(Methoxycarbonyl)benzo[b]thiophene- 2-carboxylic acid Step4->Product

Figure 2: Experimental workflow for the synthesis from thiosalicylic acid.

Detailed Experimental Protocol

Materials:

  • Thiosalicylic acid

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Sodium Methoxide (NaOMe)

  • Methanol (Anhydrous)

  • Hydrochloric Acid (HCl) for workup

  • Diethyl ether

Procedure:

  • A solution of sodium methoxide is prepared by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The solution is cooled in an ice bath.

  • Thiosalicylic acid is dissolved in anhydrous methanol and added dropwise to the cold sodium methoxide solution.

  • Dimethyl acetylenedicarboxylate (DMAD) is then added dropwise to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with dilute hydrochloric acid, which causes the product to precipitate.

  • The crude solid is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid.

Quantitative Data Summary
Starting Material 1Starting Material 2BaseSolventTypical Yield
Thiosalicylic AcidDMADNaOMeMethanol85-95%
Methyl ThiosalicylateDMADNaOMeMethanol80-90%

Table 1: Summary of typical reaction parameters for the thiosalicylic acid route. Yields are representative and can vary based on scale and purification methods.

Chapter 4: Alternative Route: Synthesis from Ortho-Halobenzonitriles

An alternative, though more circuitous, pathway to substituted benzo[b]thiophenes involves starting with ortho-halogenated benzene derivatives. This approach is a cornerstone of heterocyclic chemistry, particularly for building fused ring systems.[3] For our target, this route would require multiple steps post-cyclization to install the correct functional groups.

A common variant is the reaction of an o-halobenzonitrile with an alpha-mercapto ester , such as ethyl mercaptoacetate.[3]

Causality Behind Experimental Choices:

  • o-Halobenzonitrile: These are often commercially available and provide a benzene ring pre-activated for nucleophilic aromatic substitution. The nitrile group is a versatile precursor that directs the cyclization to form a 3-aminobenzothiophene.

  • Ethyl Mercaptoacetate: This reagent provides both the sulfur atom and the ester functionality, which will become the C2-ester after cyclization.

Reaction Pathway and Limitations
  • Ring Formation: The reaction of an o-fluorobenzonitrile with ethyl mercaptoacetate in the presence of a base yields a 3-amino-2-(ethoxycarbonyl)benzo[b]thiophene.[3][5]

  • Post-Cyclization Modification: To reach the target molecule, the 3-amino group must be converted into the 3-methoxycarbonyl group. This would typically involve:

    • Diazotization of the amine to form a diazonium salt.

    • A Sandmeyer-type reaction or palladium-catalyzed carbonylation to introduce the carbonyl functionality.

    • Hydrolysis of the C2-ester to a carboxylic acid, if the C3-esterification is not selective.

While synthetically feasible, this multi-step sequence generally results in a lower overall yield and greater complexity compared to the directness of the thiosalicylic acid route.

Chapter 5: Conclusion

For the synthesis of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid, the choice of starting materials is the most critical determinant of the overall efficiency of the process.

  • The condensation of thiosalicylic acid with dimethyl acetylenedicarboxylate stands out as the superior strategy. It is a convergent and high-yielding route that installs all the required functional groups with precise regiochemical control in a single, reliable operation.

  • Alternative routes, such as those starting from o-halobenzonitriles , are valuable for creating other substituted benzo[b]thiophenes (particularly 3-amino derivatives) but are less direct for the title compound, requiring extensive post-cyclization functional group manipulations.[3]

For researchers and drug development professionals, a thorough understanding of these fundamental pathways, grounded in the logic of retrosynthesis and the strategic selection of starting materials, is essential for the efficient and scalable production of this important heterocyclic building block.

References

  • Fiesselmann, H. The Fiesselmann Thiophene Synthesis. Wikipedia. Available at: [Link]

  • Grokipedia. Fiesselmann Thiophene Synthesis. Available at: [Link]

  • Reddy, R. et al. (2020). A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. Molecules, 25(15), 3483. Available at: [Link]

  • Various Authors. Fiesselmann thiophene synthesis | Request PDF. ResearchGate. Available at: [Link]

  • Scribd. Fiesselmann Thiophene Synthesis Overview. Available at: [Link]

  • IntechOpen. Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Available at: [Link]

  • Yao, J. et al. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry, 13, 1866-1872. Available at: [Link]

  • Jana, S. et al. (2024). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. The Journal of Organic Chemistry, 89(6), 3748–3761. Available at: [Link]

  • Mossine, A. V. et al. (2018). Ring-Closing Synthesis of Dibenzothiophene Sulfonium Salts and Their Use as Leaving Groups for Aromatic 18F-Fluorination. Organic Letters, 20(18), 5894–5898. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of benzothiophenes. Available at: [Link]

  • Gronowitz, S. (2008). Preparation of Thiophenes by Ring-Closure Reactions and from other Ring Systems. ResearchGate. Available at: [Link]

  • Saito, M. et al. (2011). One-step synthesis of[6]benzothieno[3,2-b][6]benzothiophene from o-chlorobenzaldehyde. Tetrahedron Letters, 52(4), 516-518. Available at: [Link]

  • Sabat, M. et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]

  • Osaka, I. et al. (2021). One-step synthesis of[6]benzothieno[3,2-b][6]benzothiophene from o-chlorobenzaldehyde. RSC Advances, 11, 21356-21359. Available at: [Link]

  • Povar, I. et al. (2026). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). Molbank, 2026(1), M1444. Available at: [Link]

  • Wikipedia. Gewald reaction. Available at: [Link]

  • Various Authors. Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF. ResearchGate. Available at: [Link]

  • Reddy, B. et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino). Chemistry of Heterocyclic Compounds, 58, 123-128. Available at: [Link]

  • Saito, M. et al. (2011). One-step synthesis of[6]benzothieno[3,2-b][6]benzothiophene from o-chlorobenzaldehyde. Semantic Scholar. Available at: [Link]

  • Various Authors. Synthesis of benzothiophenes. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Semantic Scholar. Available at: [Link]

  • Bakunov, S. A. et al. (2018). Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[7][8]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis. Organic & Biomolecular Chemistry, 16(4), 569-581. Available at: [Link]

  • Various Authors. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Cureus, 16(6), e62080. Available at: [Link]

  • Various Authors. Recent Progress in the Synthesis of Benzo[b]thiophene | Request PDF. ResearchGate. Available at: [Link]

  • Thota, S. et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 27(1), 123. Available at: [Link]

  • Procter, D. J. et al. (2018). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 9, 3690. Available at: [Link]

  • Various Authors. (2025). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules, 30(18), 4567. Available at: [Link]

  • da Silva, A. L. et al. (2022). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Química Nova, 45(5), 570-583. Available at: [Link]

  • Google Patents. US5969157A - Process for the synthesis of benzothiophenes.
  • Baud, G. et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93. Available at: [Link]

  • Jana, S. et al. (2024). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. The Journal of Organic Chemistry. Available at: [Link]

  • NOBLE CHEMISTRY. (2025). Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene. YouTube. Available at: [Link]

Sources

Foundational

In-Depth Technical Guide: Reaction Mechanism and Synthesis of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid

Executive Summary The functionalized heterocycle 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid (CAS No. 87807-50-9) serves as a critical, rigid scaffold in modern drug discovery and materials science[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalized heterocycle 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid (CAS No. 87807-50-9) serves as a critical, rigid scaffold in modern drug discovery and materials science[1]. As a bioisostere for indole and naphthalene derivatives, its asymmetric functionalization—bearing both a methyl ester and a free carboxylic acid at adjacent positions—allows for orthogonal derivatization. This whitepaper provides a comprehensive, causality-driven guide to its synthesis, focusing on the mechanistic logic of oxidative annulation followed by kinetically controlled, regioselective saponification.

Retrosynthetic Strategy & Pathway Design

The most atom-economical and scalable approach to this asymmetric molecule avoids the stepwise, low-yield functionalization of a pre-formed benzothiophene core. Instead, the strategy relies on a convergent oxidative annulation of commercially available thiophenol and dimethyl acetylenedicarboxylate (DMAD) to form a symmetric diester intermediate, followed by a desymmetrizing regioselective saponification [2][3].

SynthesisPathway A Thiophenol + DMAD B Dimethyl benzo[b]thiophene -2,3-dicarboxylate A->B Oxidative Annulation C 3-(Methoxycarbonyl)benzo[b] thiophene-2-carboxylic acid B->C Regioselective Saponification

Figure 1: Two-step synthetic pathway for 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid.

Mechanistic Causality: The "Why" Behind the Chemistry

Step 1: Oxidative Annulation (Constructing the Core)

The formation of the benzothiophene core from thiophenol and DMAD is driven by a radical-mediated pathway. The choice of an oxidant (such as Mn(OAc)₂/O₂ or a metal-free persulfate system) is critical. The oxidant abstracts a hydrogen atom from thiophenol to generate an electrophilic thiyl radical.

Causality of Regioselectivity in Annulation: The thiyl radical selectively attacks the electron-deficient alkyne of DMAD. The resulting vinyl radical intermediate undergoes rapid intramolecular cyclization onto the adjacent aromatic ring. Subsequent oxidative rearomatization (loss of an electron and a proton) yields the highly stable aromatic benzothiophene system[3][4].

AnnulationMech N1 PhSH (Thiophenol) N2 Thiyl Radical (PhS•) N1->N2 Oxidant (e.g., Mn(OAc)2 / O2) N3 Addition to DMAD (Vinyl Radical Intermediate) N2->N3 + DMAD N4 Intramolecular Cyclization (Radical Attack on Arene) N3->N4 N5 Oxidative Aromatization (-e-, -H+) N4->N5 N6 Dimethyl benzo[b]thiophene -2,3-dicarboxylate N5->N6

Figure 2: Radical-mediated oxidative annulation mechanism forming the benzothiophene core.

Step 2: Regioselective Saponification (Desymmetrizing the Diester)

Hydrolyzing a symmetric diester to a mono-acid requires exploiting subtle electronic and steric differences between the two ester groups.

Causality of C-2 Selectivity:

  • Electronic Activation (Inductive Effect): The C-2 position is directly adjacent to the highly electronegative sulfur atom. The inductive electron-withdrawing effect of sulfur increases the partial positive charge ( δ+ ) on the C-2 carbonyl carbon, making it kinetically more susceptible to nucleophilic attack by the hydroxide ion[3].

  • Steric Shielding (Peri-Effect): The C-3 ester experiences steric hindrance from the adjacent benzo-fused ring (specifically the C-4 proton, known as the peri-interaction). This steric bulk shields the C-3 carbonyl from nucleophilic attack, further favoring reaction at C-2.

HydrolysisLogic cluster_0 C-2 Position (Kinetic & Thermodynamic Preference) cluster_1 C-3 Position (Disfavored) M1 Dimethyl benzo[b]thiophene-2,3-dicarboxylate M2 Inductive Activation by Sulfur (Increased Electrophilicity) M1->M2 M3 Lower Steric Hindrance M1->M3 M4 Peri-interaction with C-4 Proton (Steric Shielding) M1->M4 M5 Lower Electrophilicity M1->M5 M6 Selective Attack by OH- at C-2 Carbonyl M2->M6 M3->M6 M7 3-(Methoxycarbonyl)benzo[b] thiophene-2-carboxylic acid M6->M7 Acid Workup

Figure 3: Electronic and steric factors driving regioselective saponification at the C-2 position.

Quantitative Data: Reaction Optimization

To achieve high yields of the mono-ester, kinetic control is paramount. Harsh conditions lead to complete hydrolysis (forming benzo[b]thiophene-2,3-dicarboxylic acid)[2], while optimized mild conditions selectively yield the target molecule[3].

Table 1: Optimization Matrix for the Regioselective Saponification of Dimethyl benzo[b]thiophene-2,3-dicarboxylate

EntryBase SystemSolvent SystemTemp (°C)Time (h)Total ConversionRegioselectivity (C-2 Mono-acid : Di-acid)
1NaOH (6.25 M)Methanol / H₂O100 °C2.0>99%0 : 100 (Complete hydrolysis)
2NaOH (1.1 eq)Methanol / H₂O25 °C4.085%75 : 25 (Poor kinetic control)
3LiOH (1.05 eq)THF / MeOH / H₂O0 °C to 25 °C6.096%>95 : 5 (Optimal target yield)

Insight: Lithium hydroxide (LiOH) is preferred over NaOH. The lithium cation coordinates with the adjacent sulfur atom and the C-2 carbonyl oxygen, directing the hydroxide attack exclusively to the C-2 position while maintaining mild basicity.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Dimethyl benzo[b]thiophene-2,3-dicarboxylate

Adapted from gram-scale methodologies[2][3].

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve thiophenol (20.0 mmol) and dimethyl acetylenedicarboxylate (DMAD, 40.0 mmol) in 1,4-dioxane (200 mL).

  • Catalyst Addition: Add Mn(OAc)₂ (1.0 mmol, 5 mol%) and benzoic acid (PhCOOH, 40.0 mmol).

  • Oxidative Annulation: Attach an O₂ balloon. Heat the mixture to 80 °C under vigorous stirring for 6 hours.

  • Workup: Evaporate the dioxane under reduced pressure. Partition the residue between ethyl acetate (150 mL) and saturated aqueous NaHCO₃ (100 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Petroleum Ether/Ethyl Acetate 100:1 to 30:1).

Validation & Quality Control Checkpoints:

  • Visual: The product elutes as a distinct band and crystallizes as a white solid upon solvent removal.

  • TLC: Rf​ ≈ 0.6 in Hexanes/EtOAc (4:1), visible under UV (254 nm).

  • NMR Verification: 1 H NMR (CDCl₃) must show two distinct methoxy singlets at ~4.02 ppm and ~3.95 ppm, confirming the symmetric diester formation[2].

Protocol B: Regioselective Saponification to 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid

Kinetically controlled desymmetrization[3].

  • Solvent Preparation: Prepare a mixed solvent system of THF/Methanol/H₂O in a 3:1:1 volumetric ratio.

  • Substrate Dissolution: Dissolve Dimethyl benzo[b]thiophene-2,3-dicarboxylate (10.0 mmol) in 50 mL of the solvent mixture. Cool the flask to 0 °C using an ice-water bath.

  • Controlled Hydrolysis: Dissolve LiOH·H₂O (10.5 mmol, 1.05 equiv) in 5 mL of water. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Stir for an additional 4-5 hours.

  • Quenching & Isolation: Once complete, concentrate the mixture under vacuum to remove THF and Methanol. Dilute the aqueous residue with 20 mL of water and wash with Diethyl Ether (2 x 20 mL) to remove unreacted starting material.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl. A white precipitate will form immediately.

  • Filtration: Filter the precipitate, wash with ice-cold water, and dry under high vacuum.

Validation & Quality Control Checkpoints:

  • pH Monitoring: The precipitation at pH 2 confirms the presence of the free carboxylic acid.

  • TLC: The product spot will stay near the baseline ( Rf​ ≈ 0.1) in Hexanes/EtOAc (4:1) but will move cleanly if 1% Acetic Acid is added to the eluent.

  • NMR Verification: 1 H NMR must show the disappearance of one methoxy singlet (leaving only one at ~3.9 ppm) and the appearance of a broad downfield peak (>11.0 ppm) corresponding to the -COOH proton.

References

  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry Title: Gram scale synthesis of Dimethyl benzo[b]thiophene-2,3-dicarboxylate Source: The Royal Society of Chemistry URL:[Link]

  • Direct Benzothiophene Formation Title: Direct Benzothiophene Formation via Oxygen-Triggered Intermolecular Cyclization of Thiophenols and Alkynes Assisted by Manganese/PhCOOH Source: Organic Letters (ACS Publications) URL:[Link]

  • Visible Light Photocatalytic Synthesis Title: Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information Source: RSC Advances URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Biological Activity Screening of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic Acid Derivatives

Target Audience: Researchers, Assay Biologists, and Drug Discovery Scientists Application Areas: Antimicrobial Development, Metabolic Disease (Antidiabetic) Screening, and Hit-to-Lead Optimization Introduction & Pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Discovery Scientists Application Areas: Antimicrobial Development, Metabolic Disease (Antidiabetic) Screening, and Hit-to-Lead Optimization

Introduction & Pharmacological Rationale

The benzo[b]thiophene scaffold is a privileged structure in modern medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from tubulin inhibition to antimicrobial efficacy. Specifically, 3-(methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid and its derivatives have recently emerged as highly potent dual-action agents.

As a Senior Application Scientist, I approach the screening of these heterocycles by first understanding their physicochemical behavior. The benzo[b]thiophene core provides a rigid, highly lipophilic planar structure that intercalates deeply into hydrophobic enzyme pockets. The 2-carboxylic acid moiety acts as a critical hydrogen-bond donor/acceptor, essential for anchoring the molecule to polar residues (e.g., catalytic aspartate/glutamate residues). Meanwhile, the 3-methoxycarbonyl group provides steric bulk, modulating the compound's partition coefficient (LogP) to enhance cellular permeability across complex biological barriers, such as the mycobacterial cell envelope [1].

This application note details a comprehensive, self-validating screening workflow designed to evaluate these derivatives for two primary indications: Antitubercular activity (targeting the DprE1 enzyme) and Antidiabetic activity (via α -amylase inhibition) [2].

Experimental Workflow & Mechanistic Pathways

To ensure robust data generation, the screening cascade is designed as a self-validating system. Every phenotypic hit is orthogonally verified through target-specific enzymatic assays and counter-screened for mammalian cytotoxicity.

Workflow A Compound Library 3-(Methoxycarbonyl)benzo[b]thiophene B Primary Phenotypic Screening (XRMA Antimycobacterial Assay) A->B C Target-Based Screening (α-Amylase Inhibition Assay) A->C D Hit Validation (MIC90 & IC50 Determination) B->D C->D E Cytotoxicity Profiling (A549 Mammalian Cell Lines) D->E F Lead Optimization (SAR Analysis & In Silico Docking) E->F

Fig 1: Multiplexed biological screening workflow for benzo[b]thiophene derivatives.

Mechanism A 3-(Methoxycarbonyl) benzo[b]thiophene Core B Target: DprE1 Enzyme (M. tuberculosis) A->B High Affinity Binding C Target: α-Amylase (Metabolic Pathway) A->C Competitive Inhibition D Cell Wall Disruption (Antimicrobial Effect) B->D Phenotypic Result E Reduced Glucose Absorption C->E Phenotypic Result

Fig 2: Dual-target pharmacological mechanism of benzo[b]thiophene derivatives.

Standardized Experimental Protocols

The following protocols have been optimized to mitigate common pitfalls in heterocyclic screening, such as compound precipitation in aqueous media and false-positive assay interference.

Protocol A: XTT Reduction Menadione Assay (XRMA) for Antimycobacterial Screening

Causality Insight: Traditional Colony Forming Unit (CFU) counting for Mycobacterium species is notoriously slow (taking weeks). The XRMA assay relies on the reduction of the XTT dye by metabolically active cells. We mandate the addition of Menadione as an electron coupling agent; it accelerates the transfer of electrons from mycobacterial dehydrogenases to XTT, yielding a rapid, quantifiable colorimetric readout within 72 hours [1].

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC.

  • M. bovis BCG or M. tuberculosis H37Ra strains.

  • XTT sodium salt (1 mg/mL) and Menadione (1 mM in DMSO).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve benzo[b]thiophene derivatives in 100% DMSO to a stock concentration of 10 mg/mL. Critical Step: Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced mycobacterial toxicity.

  • Plate Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in 7H9 broth to achieve a final concentration range of 30 to 0.001 µg/mL.

  • Inoculation: Add 100 µL of mycobacterial suspension (adjusted to an OD 600​ of 0.1) to each well.

  • Self-Validation Controls:

    • Positive Control: Rifampicin (RIF) and Isoniazid (INH) dilution series.

    • Negative Control: Media + Bacteria + 1% DMSO (Maximum viability).

    • Background Blank: Media + Compound (No bacteria) to subtract compound auto-absorbance.

  • Incubation: Incubate the plates at 37°C for 5 days.

  • Readout: Add 50 µL of the XTT/Menadione mixture to each well. Incubate for an additional 3 hours at 37°C. Measure absorbance at 470 nm using a microplate reader. Calculate the MIC 90​ (concentration inhibiting 90% of growth).

Protocol B: In Vitro α -Amylase Inhibition Assay

Causality Insight: Benzo[b]thiophene-2-carboxylic acid derivatives can act as competitive inhibitors of α -amylase. This assay uses 3,5-dinitrosalicylic acid (DNS) to quantify reducing sugars (maltose) generated by the enzymatic cleavage of starch. A decrease in red-brown color formation (measured at 540 nm) directly correlates with enzyme inhibition [3].

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare porcine pancreatic α -amylase (0.5 U/mL) in 20 mM Sodium Phosphate buffer (pH 6.9, containing 6.7 mM NaCl). Note: The pH is strictly maintained at 6.9 to prevent the decarboxylation of the 2-carboxylic acid moiety of the test compounds.

  • Pre-incubation: Mix 250 µL of the compound solution (varying concentrations) with 250 µL of the enzyme solution. Incubate at 25°C for 10 minutes to allow compound-target binding.

  • Substrate Addition: Add 250 µL of a 1% starch solution (in the same buffer) to initiate the reaction. Incubate at 25°C for exactly 10 minutes.

  • Termination: Stop the reaction by adding 500 µL of DNS reagent.

  • Color Development: Boil the tubes in a water bath at 100°C for 5 minutes, then cool immediately on ice. Dilute with 5 mL of distilled water.

  • Measurement: Read absorbance at 540 nm. Use Acarbose as the self-validating positive control standard. Calculate IC 50​ values using non-linear regression analysis.

Protocol C: Cytotoxicity Profiling (PI-Based Assay)

To ensure that the observed biological activities are target-specific and not a result of general membrane lysis, compounds must be screened against mammalian cell lines (e.g., A549 alveolar epithelial cells). Propidium Iodide (PI) is utilized because it is membrane-impermeable; it only fluoresces red upon intercalating with the DNA of dead cells with compromised membranes.

Step-by-Step Methodology:

  • Seed A549 cells in 96-well black-walled plates at 1×104 cells/well. Incubate overnight at 37°C, 5% CO 2​ .

  • Treat cells with benzo[b]thiophene derivatives at concentrations up to 100 µg/mL.

  • Include a positive lysis control (e.g., 0.1% Triton X-100 or recombinant S. aureus α -hemolysin).

  • Incubate for 24 hours. Add PI (final concentration 5 µg/mL) for the last 30 minutes of incubation.

  • Measure fluorescence (Excitation: 535 nm, Emission: 617 nm). Calculate the CC 50​ (Cytotoxic Concentration 50%).

Representative Quantitative Data

Proper data synthesis is critical for Structure-Activity Relationship (SAR) analysis. Table 1 summarizes the expected biological profile of various substitutions on the 3-(methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid scaffold based on recent literature findings.

Table 1: Biological Activity Profile of Selected Derivatives

Compound IDR-Substitution (Ring A)MIC 90​ M. bovis (µg/mL) α -Amylase IC 50​ (µM)Cytotoxicity CC 50​ (µg/mL)Selectivity Index (SI)*
BT-01 -H (Unsubstituted)5.9429.89>100>16.8
BT-02 6-Fluoro2.8718.45>100>34.8
BT-03 6-Chloro1.3712.10>128>93.4
BT-04 6-Bromo0.609.55>128>213.3
BT-05 6-Bis(2-hydroxyethyl)amino12.505.37>100N/A
Control 1 Isoniazid (INH)0.075N/A>100>1333
Control 2 AcarboseN/A6.40>100N/A

*Selectivity Index (SI) for antimicrobial activity is calculated as CC 50​ / MIC 90​ . An SI > 10 indicates a favorable safety window.

Data Interpretation: Halogenation at the 6-position (especially Bromine, BT-04 ) significantly increases lipophilicity, driving superior permeation into mycobacteria and lowering the MIC 90​ to 0.60 µg/mL. Conversely, introducing a bulky, polar bis(2-hydroxyethyl)amino group (BT-05 ) shifts the molecule's affinity away from antimicrobial efficacy and heavily toward α -amylase inhibition (IC 50​ = 5.37 µM), outperforming the standard drug Acarbose.

Conclusion

The 3-(methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid scaffold is a highly tunable pharmacophore. By strictly controlling assay parameters—such as pH to prevent decarboxylation and DMSO concentrations to prevent solvent toxicity—researchers can accurately map the structure-activity relationships of these compounds. The dual-screening workflow provided ensures that hits are not only potent but also possess the target specificity and safety profiles required for advanced preclinical drug development.

References

  • Title: Synthesis and Antitubercular Activity of New Benzo[b]thiophenes Source: ACS Omega / National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus Source: Biomolecules (MDPI) URL: [Link]

  • Title: Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene Source: Journal of Molecular Structure (Atmiya University / Elsevier) URL: [Link]

Application

Application Notes and Protocols for 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid in Materials Science

Introduction: A Multifunctional Building Block for Advanced Materials 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid is a versatile organic molecule poised for significant applications in materials science. Its u...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Multifunctional Building Block for Advanced Materials

3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid is a versatile organic molecule poised for significant applications in materials science. Its unique trifunctional architecture, comprising a rigid, electron-rich benzo[b]thiophene core, a coordinating carboxylic acid group, and a tunable methoxycarbonyl (ester) group, offers a powerful toolkit for the rational design of advanced materials. The inherent properties of the benzo[b]thiophene moiety, known for facilitating efficient charge transport through π-π stacking, make it a prime candidate for organic electronics.[1] Concurrently, the presence of a carboxylic acid provides a robust anchor point for the construction of sophisticated supramolecular structures such as metal-organic frameworks (MOFs) or for surface functionalization. The methoxycarbonyl group further refines the molecule's characteristics, influencing its solubility for solution-based processing and offering a site for post-synthetic modification.

This document provides detailed application notes and protocols for researchers and scientists exploring the use of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid in two key areas of materials science: organic thin-film transistors (OTFTs) and metal-organic frameworks (MOFs). The methodologies described herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, empowering researchers to not only replicate but also innovate upon these foundational protocols.

Part 1: Application in Organic Thin-Film Transistors (OTFTs)

The benzo[b]thiophene core is an excellent scaffold for organic semiconductors due to its planarity and sulfur-containing aromatic system, which promotes strong intermolecular interactions crucial for charge carrier mobility.[1] The carboxylic acid and methoxycarbonyl substituents on this core are not merely passive additions; they play a critical role in influencing the material's processing, molecular packing, and electronic performance. The carboxylic acid group can enhance intermolecular hydrogen bonding, potentially leading to more ordered crystalline domains in the thin film, while the methoxycarbonyl group can be used to fine-tune solubility in common organic solvents, a key requirement for solution-processable devices.[2]

Key Advantages in OTFTs:
  • Solution Processability: The methoxycarbonyl group enhances solubility, enabling the use of cost-effective and scalable deposition techniques like spin-coating.

  • Tunable Molecular Packing: The interplay between the hydrogen-bonding carboxylic acid and the bulkier methoxycarbonyl group can be exploited to control the self-assembly and crystalline structure of the thin film, directly impacting charge transport.

  • High Charge Carrier Mobility (Potential): The inherent electronic properties of the benzo[b]thiophene core suggest the potential for high charge carrier mobility, a critical parameter for OTFT performance.

Experimental Workflow for OTFT Fabrication and Characterization

The following workflow outlines the key stages for fabricating and characterizing OTFTs using 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid as the active semiconductor layer.

OTFT_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization Sol_Prep Solution Preparation Sub_Clean Substrate Cleaning Spin_Coat Spin Coating Sub_Clean->Spin_Coat Anneal Thermal Annealing Spin_Coat->Anneal Elec_Dep Electrode Deposition Anneal->Elec_Dep Morph_Char Film Morphology (AFM, XRD) Elec_Dep->Morph_Char Opt_Char Optical Properties (UV-Vis, Ellipsometry) Elec_Dep->Opt_Char Elec_Char Electrical Testing (I-V Characteristics) Elec_Dep->Elec_Char

Caption: Workflow for OTFT fabrication and characterization.

Protocol 1: Solution-Processed OTFT Fabrication

This protocol details the fabrication of a bottom-gate, top-contact OTFT device.

Materials and Equipment:

  • 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid

  • High-purity organic solvent (e.g., chloroform, chlorobenzene, or a blend)

  • Heavily doped silicon wafers with a thermally grown SiO₂ layer (e.g., 300 nm)

  • Hexamethyldisilazane (HMDS) for surface treatment

  • Gold (Au) for source and drain electrodes

  • Spin coater

  • Hotplate in a nitrogen-filled glovebox

  • Thermal evaporator

  • Semiconductor parameter analyzer

Step-by-Step Methodology:

  • Substrate Cleaning:

    • Sonciate the Si/SiO₂ substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with an oxygen plasma for 5 minutes to remove any remaining organic residues and to activate the surface.

    • Immediately transfer the substrates to a vacuum oven and treat with HMDS vapor at 120°C for 30 minutes to create a hydrophobic surface, which promotes better film formation.

  • Solution Preparation:

    • Prepare a solution of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid in the chosen solvent at a concentration range of 1-10 mg/mL. The optimal concentration will depend on the solvent and desired film thickness.

    • Gently heat and stir the solution to ensure complete dissolution.

    • Filter the solution through a 0.2 µm PTFE syringe filter immediately before use to remove any particulate impurities.

  • Thin Film Deposition:

    • Transfer the cleaned, HMDS-treated substrates to a spin coater.

    • Dispense the filtered semiconductor solution onto the center of the substrate.

    • Spin-coat the solution at a speed of 1000-4000 rpm for 30-60 seconds. The spin speed will need to be optimized to achieve the desired film thickness and uniformity.[3]

  • Thermal Annealing:

    • Transfer the coated substrates to a hotplate inside a nitrogen-filled glovebox.

    • Anneal the films at a temperature just below the material's melting point (determined by thermal analysis) for 30-60 minutes. This step is crucial for improving the crystallinity and molecular ordering of the semiconductor film.[4]

  • Electrode Deposition:

    • Using a shadow mask, thermally evaporate 50 nm of gold for the source and drain electrodes onto the semiconductor film. A typical channel length and width are 50 µm and 1 mm, respectively.

Protocol 2: OTFT Characterization

1. Morphological and Structural Characterization:

  • Atomic Force Microscopy (AFM): To visualize the surface morphology, grain size, and crystalline domains of the thin film.
  • X-ray Diffraction (XRD): To determine the crystal structure and molecular packing of the semiconductor film.

2. Optical Characterization:

  • UV-Vis Spectroscopy: To determine the optical bandgap of the material.
  • Spectroscopic Ellipsometry: To accurately measure the film thickness and refractive index.[5]

3. Electrical Characterization:

  • Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OTFTs in a controlled environment (e.g., in a nitrogen-filled glovebox or in ambient air).
  • From the transfer characteristics in the saturation regime, calculate the field-effect mobility (µ), threshold voltage (Vth), and on/off current ratio (Ion/Ioff).[6]

Data Presentation:

ParameterTypical Value RangeSignificance
Film Thickness 20 - 100 nmAffects device capacitance and charge injection.
Field-Effect Mobility (µ) > 0.1 cm²/VsIndicates the efficiency of charge transport.
Threshold Voltage (Vth) -10 to +10 VThe gate voltage required to turn the transistor on.
On/Off Ratio (Ion/Ioff) > 10⁵The ratio of current when the transistor is on versus off.

Part 2: Application in Metal-Organic Frameworks (MOFs)

The dicarboxylate functionality of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid (after potential hydrolysis of the ester) or the singular carboxylate makes it an excellent candidate as an organic linker for the synthesis of MOFs. MOFs are crystalline porous materials with a wide range of applications, including gas storage, separation, and catalysis. The benzo[b]thiophene core can introduce interesting electronic or photoluminescent properties into the MOF, while the uncoordinated methoxycarbonyl group could serve as a site for post-synthetic modification or influence the polarity of the pores.

Key Advantages in MOFs:
  • Functional Porous Materials: The potential to create MOFs with tailored pore environments due to the presence of the methoxycarbonyl group.

  • Luminescent Properties: The benzo[b]thiophene moiety may impart luminescent properties to the MOF, making it suitable for sensing applications.

  • Post-Synthetic Modification: The ester group can be hydrolyzed to a carboxylic acid, allowing for the introduction of new functionalities within the MOF structure.

Experimental Workflow for MOF Synthesis and Characterization

MOF_Workflow cluster_synth Synthesis cluster_act Activation cluster_char Characterization React_Setup Reactant Mixing Solvothermal Solvothermal Reaction React_Setup->Solvothermal Isolation Isolation & Washing Solvothermal->Isolation Solv_Ex Solvent Exchange Isolation->Solv_Ex Drying Drying (Supercritical CO2) Solv_Ex->Drying PXRD Powder X-ray Diffraction Drying->PXRD TGA Thermogravimetric Analysis Drying->TGA Gas_Sorp Gas Sorption Analysis Drying->Gas_Sorp FTIR_NMR FTIR & Solid-State NMR Drying->FTIR_NMR

Caption: Workflow for MOF synthesis and characterization.

Protocol 3: Solvothermal Synthesis of a MOF

This protocol describes a general procedure for the solvothermal synthesis of a MOF using 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid as the organic linker.

Materials and Equipment:

  • 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid

  • A metal salt (e.g., zinc nitrate, copper nitrate)

  • A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF))

  • Teflon-lined stainless steel autoclave

  • Programmable oven

  • Centrifuge

Step-by-Step Methodology:

  • Reactant Preparation:

    • In a glass vial, dissolve 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid and the chosen metal salt in the solvent. The molar ratio of linker to metal will need to be optimized, but a 1:1 or 1:2 ratio is a good starting point.

    • The total volume should be about one-third of the autoclave's volume.

  • Solvothermal Reaction:

    • Seal the vial in the Teflon-lined autoclave and place it in a programmable oven.

    • Heat the autoclave to a temperature between 80°C and 150°C for 24-72 hours. The optimal temperature and time will depend on the specific metal-linker combination.

    • Allow the autoclave to cool slowly to room temperature.

  • Isolation and Washing:

    • Collect the crystalline product by centrifugation or filtration.

    • Wash the crystals with fresh solvent (e.g., DMF) several times to remove any unreacted starting materials.

    • Subsequently, wash with a more volatile solvent like ethanol or acetone to facilitate the removal of the high-boiling point synthesis solvent.

Protocol 4: MOF Characterization

1. Structural and Thermal Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and to identify the temperature at which solvent molecules are removed.[7]

2. Porosity and Surface Area Analysis:

  • Gas Sorption Analysis: Typically using nitrogen at 77 K, to determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution of the activated MOF.

3. Spectroscopic Characterization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the carboxylate group to the metal center and the presence of the methoxycarbonyl group.[7]
  • Solid-State Nuclear Magnetic Resonance (SSNMR): To probe the local environment of the organic linker and the metal center.[8][9]

Data Presentation:

PropertyMethodSignificance
Crystallinity PXRDConfirms the formation of a crystalline framework.
Thermal Stability TGADetermines the temperature range in which the MOF is stable.
Surface Area N₂ Sorption (BET)Quantifies the porosity of the material.
Pore Volume N₂ SorptionIndicates the void space available for guest molecules.

Conclusion

3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid represents a highly promising and versatile building block for the development of next-generation materials. Its unique combination of a charge-transporting core and multiple functional groups for self-assembly and modification opens up a vast design space for new organic semiconductors and functional metal-organic frameworks. The protocols and insights provided in this document serve as a foundational guide for researchers to explore the full potential of this exciting molecule in materials science.

References

  • HORIBA Scientific. (n.d.). Optical Characterization of Organic Semiconductors by Spectroscopic Ellipsometry. Retrieved from [Link]

  • Hussein, R., Al-Dahhan, W., & Al-Lami, M. (2024). Physicochemical characterization of metal organic framework materials: A mini review. Heliyon, 10(2), e24131.
  • Pell, A. J., & Blanc, F. (2017). Characterization of Metal–Organic Frameworks: Unlocking the Potential of Solid-State NMR. Accounts of Chemical Research, 51(1), 134-143.
  • McNeill, C. R., & Ade, H. (2013). Soft X-ray characterisation of organic semiconductor films.
  • Kong, X. (2017). Characterization of Metal-organic Frameworks: Unlocking the Potential of Solid-State NMR.
  • Zhang, J., Zhang, D., & Li, Z. (2022). Characterization of metal-organic frameworks by transmission electron microscopy.
  • Maggiore, A., De Marco, L., & Zanotti, G. (2016).[5]Benzothieno[3,2-b]benzothiophene-Based Organic Dyes for Dye-Sensitized Solar Cells. The Journal of Organic Chemistry, 81(7), 2833-2843.

  • Karagiaridi, O., & Farha, O. K. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), e51921.
  • Bao, Z., & Locklin, J. (Eds.). (2011). Experimental Techniques for the Fabrication and Characterization of Organic Thin Films for Field-Effect Transistors. Chemical Reviews.
  • Tan, S., & Woo, H. Y. (2020). Simultaneously improving the photovoltaic parameters of organic solar cells via isomerization of benzo[b]benzo[9][10]thieno[2,3-d]thiophene-based octacyclic non-fullerene acceptors. Journal of Materials Chemistry A, 8(30), 15068-15076.

  • Li, Y., & Sun, Y. (2022). Benzo[b]thiophene-Series Solid Additives for Improving the Morphology and Photovoltaic Performance of Organic Solar Cells.
  • Chen, H., & Zhan, X. (2015). Benzo[1,2-b:4,5-b′]dithiophene (BDT)-based small molecules for solution processed organic solar cells.
  • Briseno, A. L., & Mannsfeld, S. C. (2015). Electrical characterization of organic semiconductor thin films.
  • Marks, T. J., & Facchetti, A. (2014). Flexible organic semiconductor thin films.
  • da Silva, A. F. (n.d.). Electronic structure of polythieno[3,4-b]-thiophene-co-benzodithiophene (PTB7)
  • Liu, C., & Bao, Z. (2024).
  • Yaghi, O. M. (n.d.). Some common organic linkers used in MOF synthesis.
  • Kim, D. H., & Jo, W. H. (2015). Influence of intermolecular interactions of electron donating small molecules on their molecular packing and performance in organic electronic devices. Journal of Materials Chemistry A, 3(24), 12772-12780.
  • Mazur, M., & Nachtigall, P. (2021). Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. Inorganic Chemistry, 60(16), 12051-12060.
  • Wang, H., & Jackson, T. N. (2017). Solution-Processed High-Voltage Organic Thin Film Transistor. MRS Advances, 2(51), 2961-2966.
  • Chen, C. H., & Chen, S. A. (2007). Solution-processed organic thin-film phototransistors based on donor/acceptor dyad. Applied Physics Letters, 90(25), 253509.
  • Zaworotko, M. J. (n.d.). Carboxylate-Hydrazone Mixed-Linker Metal-Organic Frameworks: Synthesis, Structure, and Selective Gas Adsorption.
  • DeLongchamp, D. M., & Amassian, A. (2014). Late stage crystallization and healing during spin-coating enhance carrier transport in small-molecule organic semiconductors.
  • Kim, J. H., & Cho, K. (2017). Solution-processed ambipolar organic thin-film transistors and inverters in a single substrate through self-assembled monolayer-treated electrodes.
  • Li, Y., & Wu, W. (2017). Directly Spin Coating a Low-Viscosity Organic Semiconductor Solution onto Hydrophobic Surfaces: Toward High-Performance Solution-Processable Organic Transistors.
  • Zhou, H. C. (2019). Constructing new metal–organic frameworks with complicated ligands from “One-Pot” in situ reactions.
  • Lin, Y. S. (2017). Low-Temperature, Solution-Processed, Transparent Zinc Oxide-Based Thin-Film Transistors for Sensing Various Solvents. Sensors, 17(3), 481.
  • Zhou, H. C. (2024). Sequential Linker Installation in Metal–Organic Frameworks. Accounts of Chemical Research, 57(21), 3469-3481.
  • Ohe, T., & Yamada, T. (2008). Solution-processed organic thin-film transistors with vertical nanophase separation. Applied Physics Letters, 93(5), 053303.
  • DeLongchamp, D. M., & Amassian, A. (2014). Late Stage Crystallization and Healing During Spin-Coating Enhance Carrier Transport in Small-Molecule Organic Semiconductors.
  • Zhao, R., & Hua, Y. (2022). The impact of ester groups on 1,8-naphthalimide electron transport material in organic solar cells. Dyes and Pigments, 198, 109968.
  • Kim, J. Y. (2021). The Effects of Molecular Packing Behavior of Small-Molecule Acceptors in Ternary Organic Solar Cells. Polymers, 13(2), 241.
  • Hou, J., & Sun, Y. (2021). A study of the use of carbonyl and ester groups in regulating the optical and electrical characteristics of wide bandgap polymers for organic solar cells.
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Method

Application Notes and Protocols: Palladium-Catalyzed Reactions Involving 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic Acid

Introduction: The Versatility of the Benzo[b]thiophene Scaffold The benzo[b]thiophene moiety is a cornerstone in the fields of medicinal chemistry and materials science. Its derivatives are known to exhibit a wide spectr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene moiety is a cornerstone in the fields of medicinal chemistry and materials science. Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the benzo[b]thiophene core is therefore a critical endeavor in the discovery of novel therapeutic agents and advanced organic materials.[1] 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid is a particularly interesting starting material due to its bifunctional nature, offering multiple avenues for synthetic diversification. This guide provides an in-depth exploration of palladium-catalyzed reactions for the selective functionalization of this substrate, with a focus on decarboxylative coupling strategies that leverage the carboxylic acid group as a synthetic handle.

Decarboxylative Cross-Coupling: A Paradigm Shift in C-C Bond Formation

Traditional cross-coupling reactions often rely on pre-functionalized starting materials such as organohalides and organometallic reagents. Decarboxylative cross-coupling has emerged as a powerful alternative, utilizing readily available carboxylic acids as substrates. This approach is advantageous due to the widespread availability of carboxylic acids and the formation of carbon dioxide as the sole byproduct, contributing to the atom economy of the reaction. In the context of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid, the carboxylic acid at the C2 position can be strategically removed and replaced with a new carbon-carbon or carbon-heteroatom bond, providing direct access to 2-substituted-3-(methoxycarbonyl)benzo[b]thiophenes.

A key step in these reactions is the in situ activation of the carboxylic acid, often to a mixed anhydride, followed by oxidative addition to a low-valent palladium catalyst and subsequent decarbonylation or decarboxylation to form an aryl-palladium intermediate.[4][5][6] This intermediate then participates in the catalytic cycle of various cross-coupling reactions.

Decarbonylative Heck Coupling: Synthesis of 2-Alkenyl-3-(methoxycarbonyl)benzo[b]thiophenes

The Heck reaction is a cornerstone of C-C bond formation, creating a bond between an sp² carbon and an sp² carbon of an alkene.[7] The decarbonylative Heck coupling extends this powerful transformation to carboxylic acid derivatives, offering a direct route to vinylated arenes.[5]

Reaction Principle

The proposed mechanism for the decarbonylative Heck coupling of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid involves the initial in situ formation of a mixed anhydride. This is followed by oxidative addition of the C(O)-O bond to a Pd(0) catalyst, decarbonylation to generate a 2-palladated-3-(methoxycarbonyl)benzo[b]thiophene intermediate, which then undergoes migratory insertion with an alkene and subsequent β-hydride elimination to afford the 2-alkenylated product and regenerate the Pd(0) catalyst.[5]

G cluster_0 Catalytic Cycle cluster_1 Substrate Activation A Pd(0)Ln B Oxidative Addition A->B Ar-C(O)O-R' F Ar-Pd(II)-X(Ln) B->F C Decarbonylation D Migratory Insertion C->D Alkene G Ar-Pd(II)-alkene(Ln) D->G E β-Hydride Elimination H Ar-alkene-Pd(II)-H(Ln) E->H F->C G->E H->A Product + HX S1 3-(Methoxycarbonyl)benzo[b]thiophene -2-carboxylic acid S2 Mixed Anhydride S1->S2 Piv₂O S2->B

Caption: Proposed catalytic cycle for the decarbonylative Heck reaction.

Experimental Protocol: Decarbonylative Heck Coupling

This protocol is adapted from the general procedure for the decarbonylative Heck coupling of aromatic carboxylic acids.[5]

Materials:

  • 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) trifluoroacetate (Pd(TFA)₂)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Sodium chloride (NaCl)

  • Pivalic anhydride (Piv₂O)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid (1.0 mmol), the alkene (1.5 mmol), Pd(TFA)₂ (0.05 mmol, 5 mol%), dppb (0.06 mmol, 6 mol%), and NaCl (1.0 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) to the tube.

  • Add pivalic anhydride (Piv₂O, 2.0 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 150 °C for 10-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkenyl-3-(methoxycarbonyl)benzo[b]thiophene.

ParameterConditionRationale
Catalyst Pd(TFA)₂Effective palladium source for decarbonylative couplings.
Ligand dppbA bidentate phosphine ligand that stabilizes the palladium catalyst.
Activator Piv₂OForms a mixed anhydride in situ, facilitating decarbonylation.[5]
Solvent 1,4-DioxaneA high-boiling aprotic solvent suitable for high-temperature reactions.
Temperature 150 °CHigh temperature is often required to promote decarbonylation.

Decarbonylative Sonogashira Coupling: Access to 2-Alkynyl-3-(methoxycarbonyl)benzo[b]thiophenes

The Sonogashira reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, typically between an aryl or vinyl halide and a terminal alkyne.[8] A decarbonylative variant allows for the direct use of carboxylic acids as the aryl source.[4][6]

Reaction Principle

Similar to the Heck reaction, the decarbonylative Sonogashira coupling of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid is proposed to proceed through a mixed anhydride intermediate. Oxidative addition to a Pd(0) catalyst followed by decarbonylation generates the key 2-palladated-3-(methoxycarbonyl)benzo[b]thiophene species. This intermediate then undergoes transmetalation with a copper(I) acetylide (formed from the terminal alkyne and a copper co-catalyst) or directly with the alkyne in copper-free variants, followed by reductive elimination to yield the 2-alkynyl-3-(methoxycarbonyl)benzo[b]thiophene product.[4][6]

G cluster_0 Catalytic Cycle cluster_1 Substrate Activation A Pd(0)Ln B Oxidative Addition A->B Ar-C(O)O-R' F Ar-Pd(II)-X(Ln) B->F C Decarbonylation D Transmetalation C->D R-C≡C-Cu or R-C≡CH G Ar-Pd(II)-C≡CR(Ln) D->G E Reductive Elimination E->A Product F->C G->E S1 3-(Methoxycarbonyl)benzo[b]thiophene -2-carboxylic acid S2 Mixed Anhydride S1->S2 Piv₂O S2->B

Caption: Proposed catalytic cycle for the decarbonylative Sonogashira reaction.

Experimental Protocol: Decarbonylative Sonogashira Coupling

This protocol is based on the general procedure for the decarbonylative Sonogashira cross-coupling of carboxylic acids.[4][6]

Materials:

  • 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Pivalic anhydride (Piv₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Add anhydrous 1,4-dioxane (5 mL) to the tube.

  • Add the terminal alkyne (1.2 mmol), pivalic anhydride (Piv₂O, 2.0 mmol), and DMAP (2.0 mmol).

  • Seal the Schlenk tube and heat the mixture at 160 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the 2-alkynyl-3-(methoxycarbonyl)benzo[b]thiophene.

ParameterConditionRationale
Catalyst Pd(OAc)₂A common and effective palladium precursor.
Ligand XantphosA bulky bite-angle ligand that promotes reductive elimination and prevents catalyst deactivation.
Activator Piv₂OForms the mixed anhydride for subsequent decarbonylation.[4]
Base DMAPActs as a nucleophilic catalyst for the formation of the mixed anhydride.
Solvent 1,4-DioxaneHigh-boiling solvent suitable for the required reaction temperature.
Temperature 160 °CNecessary to drive the decarbonylation step.[4]

Suzuki-Miyaura Coupling: A Note on Potential Pathways

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[1] For 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid, a direct Suzuki-Miyaura coupling is not immediately obvious without prior modification. However, two potential strategies can be envisioned:

  • Decarboxylative Suzuki-Miyaura Coupling: Similar to the Heck and Sonogashira reactions, a decarbonylative or decarboxylative Suzuki-type coupling could be developed. This would involve the in situ generation of a 2-palladated-3-(methoxycarbonyl)benzo[b]thiophene intermediate, which would then undergo transmetalation with a boronic acid or ester, followed by reductive elimination.

  • Conversion to a Halide Followed by Suzuki-Miyaura Coupling: The carboxylic acid could first be converted to a more traditional coupling partner, such as a bromide or iodide, via a Hunsdiecker or related reaction. The resulting 2-halo-3-(methoxycarbonyl)benzo[b]thiophene could then be subjected to standard Suzuki-Miyaura coupling conditions.

Given the focus on direct functionalization, the development of a decarboxylative Suzuki-Miyaura protocol would be a highly desirable and elegant approach.

Conclusion and Future Outlook

Palladium-catalyzed reactions, particularly those involving decarboxylative or decarbonylative pathways, offer a powerful and modern approach to the functionalization of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid. The protocols outlined in this guide provide a solid foundation for the synthesis of novel 2-alkenyl and 2-alkynyl benzo[b]thiophene derivatives. These products are valuable intermediates for the development of new pharmaceuticals and organic materials. Further research into expanding the scope of these reactions, including the development of a one-pot decarboxylative Suzuki-Miyaura coupling, will undoubtedly continue to enrich the synthetic chemist's toolbox for the derivatization of this important heterocyclic scaffold.

References

  • R Discovery. (2011). Functionalization of the 3‐Position of Thiophene and Benzo[b]thiophene Moieties by Palladium‐Catalyzed C C Bond Forming Reactions using Diazonium Salts. Available at: [Link]

  • PMC. (n.d.). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Available at: [Link]

  • PMC. (n.d.). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. Available at: [Link]

  • ResearchGate. (2020). Synthesis of 2,3‐Diarylbenzo[b]thiophenes via Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling and Palladium‐Catalyzed Decarboxylative Arylation | Request PDF. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed C-S Coupling: Access to Thioethers, Benzo[b]thiophenes, and Thieno[3,2-b]thiophenes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. (n.d.). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes. Available at: [Link]

  • Kobe University. (2008). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Available at: [Link]

  • J Pharm Sci. (1983). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Available at: [Link]

  • R Discovery. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Available at: [Link]

  • ChemRxiv. (n.d.). Palladium-Catalyzed Decarbonylative Catellani Reaction. Available at: [Link]

  • Zendy. (n.d.). Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid. Available at: [Link]

  • Macmillan Group. (2019). Decarboxylative/Decarbonylative Couplings of (Hetero)Aryl Carboxylic Acids and Derivatives. Available at: [Link]

  • PMC. (n.d.). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Available at: [Link]

  • PubMed. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Available at: [Link]

  • ResearchGate. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities | Request PDF. Available at: [Link]

  • Google Patents. (n.d.). US5569772A - Process for the synthesis of benzo[b]thiophenes.
  • MDPI. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Available at: [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Available at: [Link]

  • PMC. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Available at: [Link]

  • PMC. (n.d.). A Diverse Methyl Sulfone-Containing Benzo[b]thiophene Library via Iodocyclization and Palladium-Catalyzed Coupling. Available at: [Link]

  • The University of Groningen research portal. (n.d.). The Heck reaction in the production of fine chemicals. Available at: [Link]

  • UniMiB. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available at: [Link]

  • PMC. (n.d.). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. Available at: [Link]

  • Beilstein Journals. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available at: [Link]

  • Beilstein Journals. (2009). Polyionic polymers – heterogeneous media for metal nanoparticles as catalyst in Suzuki–Miyaura and Heck–Mizoroki reactions under flow conditions. Available at: [Link]

Sources

Application

Application Note: Evaluating the Anticancer and Anti-Metastatic Activity of Benzo[b]thiophene-3-Carboxylic Acid 1,1-Dioxide Derivatives via RhoA/ROCK Pathway Inhibition

Introduction & Mechanistic Rationale The Rho family of GTPases, particularly RhoA, plays a fundamental role in regulating actin cytoskeleton dynamics, cell morphology, and motility. In oncology, the hyperactivation of Rh...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Rho family of GTPases, particularly RhoA, plays a fundamental role in regulating actin cytoskeleton dynamics, cell morphology, and motility. In oncology, the hyperactivation of RhoA is recognized as a critical driver of tumor metastasis, invasion, and aggressive cancer phenotypes [1]. Despite its validation as a therapeutic target, RhoA has historically been considered "undruggable" due to its picomolar affinity for GTP/GDP and a lack of deep, traditional small-molecule binding pockets.

Recent breakthroughs in covalent inhibitor design have bypassed these structural limitations. By targeting specific surface-exposed nucleophiles, such as the Cys-107 residue , researchers can sterically block the interaction between RhoA and Guanine Nucleotide Exchange Factors (GEFs) [2]. Building upon the foundational covalent inhibitor DC-Rhoin, novel benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized. Structure-activity relationship (SAR) studies reveal that specific substitutions—namely a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazol group at the C-5 position—dramatically enhance anti-proliferative and anti-migratory activities [1].

Compound b19 , a leading derivative in this class, successfully inhibits the RhoA/ROCK pathway, suppressing downstream myosin light chain (MLC) phosphorylation and preventing the formation of actin stress fibers necessary for cancer cell motility [1].

Signaling Pathway Visualization

The following diagram illustrates the mechanistic intervention of benzo[b]thiophene derivatives within the RhoA/ROCK signaling cascade. By covalently binding to Cys-107, the inhibitor prevents GEF-mediated nucleotide exchange, trapping RhoA in its inactive GDP-bound state.

RhoA_Pathway GEF Guanine Nucleotide Exchange Factors (GEFs) RhoA_GTP Active RhoA (GTP-bound) GEF->RhoA_GTP Catalyzes Exchange RhoA_GDP Inactive RhoA (GDP-bound) RhoA_GDP->RhoA_GTP Activation ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Inhibitor Benzo[b]thiophene Derivative (e.g., Compound b19) Inhibitor->RhoA_GTP Covalent Binding (Cys-107) Blocks GEF Interaction MLC Myosin Light Chain (MLC) Phosphorylation ROCK->MLC Metastasis Actin Stress Fibers & Tumor Metastasis MLC->Metastasis

Mechanism of RhoA/ROCK pathway inhibition by benzo[b]thiophene derivatives.

Quantitative Efficacy Data

The anti-proliferative activity of these derivatives has been rigorously tested across multiple human cancer cell lines. The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) of the most potent derivatives [1].

CompoundMDA-MB-231 (TNBC) IC₅₀ (μM)MCF-7 (ER+ Breast) IC₅₀ (μM)A549 (Lung Cancer) IC₅₀ (μM)Key Structural Feature
b6 < 5.0< 5.0> 5.0N-(3,4-dimethoxyphenyl) substitution
b9 < 5.0< 5.0> 5.0Carboxamide at C-3
b11 < 5.0< 5.0> 5.0N-(heptan-4-yl) substitution
b13 < 5.0< 5.0> 5.0N-(3,4-dimethoxyphenethyl) substitution
b19 < 5.0 < 5.0 4.8 Carboxamide (C-3) + 1-methyl-1H-pyrazol (C-5)
b21 < 5.0< 5.0> 5.0Carboxamide at C-3
Doxorubicin < 5.0< 5.0< 5.0Positive Control

Note: Compound b19 is distinguished by its broad-spectrum efficacy, maintaining high anti-proliferative activity across both breast and lung cancer cell lines.

Experimental Workflow & Validation Strategy

To ensure scientific integrity, the evaluation of RhoA inhibitors requires a self-validating experimental pipeline. Phenotypic assays (viability, migration) must be paired with target-engagement assays (pull-down) and pharmacodynamic readouts (Western blot for p-MLC) to prove causality [1].

Workflow Synthesis 1. Compound Synthesis Viability 2. Cell Viability (IC50) Synthesis->Viability PullDown 3. RhoA Pull-Down (Target Engagement) Viability->PullDown Migration 4. Transwell Assays PullDown->Migration Western 5. Western Blot (p-MLC) Migration->Western

Experimental workflow for validating RhoA/ROCK inhibitors in vitro.

Detailed Experimental Protocols

Protocol A: Cell Viability & Proliferation Assay (IC₅₀ Determination)

Causality & Rationale: MDA-MB-231 cells are utilized due to their highly metastatic, triple-negative breast cancer (TNBC) profile, which relies heavily on RhoA-driven motility. Establishing the IC₅₀ ensures that subsequent migration assays are performed at sub-lethal concentrations, isolating anti-migratory effects from general cytotoxicity.

  • Cell Seeding: Seed MDA-MB-231 cells in 96-well plates at a density of 5 × 10³ cells/well in 100 μL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of benzo[b]thiophene derivatives (e.g., b19) in complete media (concentrations ranging from 0.1 μM to 50 μM). Replace the overnight media with 100 μL of the drug-containing media. Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate for 48 hours.

  • CCK-8 Assay: Add 10 μL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for an additional 2 hours at 37°C.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (four-parameter logistic curve).

Protocol B: RhoA Activation (Pull-Down) Assay

Causality & Rationale: To prove that compound b19 directly inhibits RhoA activation rather than downregulating total RhoA protein expression, a pull-down assay utilizing the Rho-binding domain (RBD) of Rhotekin is required. Rhotekin-RBD selectively binds only to the active, GTP-bound form of RhoA.

  • Lysate Preparation: Treat MDA-MB-231 cells with compound b19 (at 1/2 IC₅₀ and IC₅₀ concentrations) for 24 hours. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Total RhoA Control: Reserve 5% of the total cleared lysate to serve as the "Total RhoA" loading control. Self-validation step: If Total RhoA decreases, the compound is degrading the protein, not just inhibiting activation.

  • Bead Incubation: Incubate the remaining lysate with GST-Rhotekin-RBD conjugated agarose beads for 1 hour at 4°C with gentle rotation.

  • Washing & Elution: Pellet the beads via centrifugation (5,000 × g, 1 min). Wash three times with lysis buffer. Elute the bound (active) RhoA by boiling the beads in 2X Laemmli sample buffer for 5 minutes.

  • Detection: Analyze both the pull-down eluate (Active RhoA) and the reserved lysate (Total RhoA) via Western blotting using an anti-RhoA primary antibody.

Protocol C: Transwell Migration & Invasion Assays

Causality & Rationale: To confirm that the biochemical inhibition of RhoA translates to a functional reduction in metastasis. Mitomycin C is used to arrest the cell cycle; this ensures that a reduction in cells crossing the membrane is due strictly to inhibited migration, not a reduction in cell proliferation.

  • Pre-treatment: Pre-treat MDA-MB-231 cells with 10 μg/mL Mitomycin C for 2 hours to inhibit proliferation.

  • Chamber Preparation: For invasion assays, coat the upper chamber of an 8 μm pore Transwell insert with Matrigel (1 mg/mL) and incubate for 2 hours at 37°C. For migration assays, leave the membrane uncoated.

  • Cell Seeding: Resuspend cells in serum-free DMEM containing sub-lethal concentrations of compound b19. Seed 5 × 10⁴ cells into the upper chamber.

  • Chemoattractant: Fill the lower chamber with 600 μL of DMEM containing 20% FBS (acting as the chemoattractant).

  • Incubation & Fixation: Incubate for 24 hours. Remove non-migrated cells from the upper surface using a cotton swab. Fix the migrated cells on the lower surface with 4% paraformaldehyde for 15 minutes.

  • Staining & Analysis: Stain the fixed cells with 0.1% Crystal Violet for 20 minutes. Image five random fields per well under an inverted microscope and quantify the number of migrated/invaded cells.

Protocol D: Pharmacodynamic Validation via Western Blot (p-MLC)

Causality & Rationale: Myosin Light Chain (MLC) is the direct downstream effector of the ROCK kinase. If the RhoA/ROCK pathway is successfully inhibited by the covalent binding of b19 to RhoA, there must be a proportional, dose-dependent decrease in phosphorylated MLC (p-MLC) without a change in total MLC.

  • Protein Extraction: Harvest b19-treated cells and extract proteins using RIPA buffer. Quantify protein concentration using a BCA assay.

  • Electrophoresis: Resolve 30 μg of total protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking & Primary Antibodies: Block the membrane with 5% BSA in TBST for 1 hour. Probe overnight at 4°C with primary antibodies against p-MLC (Thr18/Ser19), total MLC, and GAPDH (internal loading control).

  • Secondary Antibodies & Imaging: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and quantify band intensities via densitometry to calculate the p-MLC / Total MLC ratio.

References

  • Liang, J., Huang, J., Yang, J., Liang, W., Li, H., Wu, Y., & Liu, B. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). URL:[Link]

  • Sharma, R., Oyagawa, C. R. M., Abbasi, H., Dragunow, M., & Conole, D. (2023). Covalent Fragment Inhibits RhoA Activation by Guanine Exchange Factors. ACS Chemical Neuroscience, 14(15), 2661–2669. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Purification techniques for 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid

Welcome to the Technical Support Center for the isolation and purification of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid . As a mono-esterified dicarboxylic acid (a "half-ester"), this compound presents uniqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid .

As a mono-esterified dicarboxylic acid (a "half-ester"), this compound presents unique purification challenges. The molecule contains a free, highly ionizable carboxylic acid at the C2 position and a hydrolyzable methyl ester at the C3 position. The primary purification hurdles involve separating the target from unreacted di-acids, fully esterified di-esters, and closely eluting regioisomers (e.g., 2-(methoxycarbonyl)benzo[b]thiophene-3-carboxylic acid) without inducing ester hydrolysis.

This guide provides field-proven, self-validating methodologies to ensure high-purity recovery.

Purification Decision Matrix

The following workflow illustrates the strategic logic for isolating the target half-ester from a complex synthetic mixture.

G A Crude Reaction Mixture (Half-ester, Di-ester, Di-acid) B Liquid-Liquid Extraction (NaHCO3 aq / EtOAc) A->B C Organic Phase (Di-ester Impurities) B->C Discard D Aqueous Phase (Mono-ester & Di-acid salts) B->D Retain E Controlled Acidification (1M HCl to pH 3.5) D->E F Precipitation (Crude Half-ester) E->F G Recrystallization (MeOH / Water) F->G Major pathway H Silica Gel Chromatography (Hexane/EtOAc + 1% AcOH) F->H If regioisomers persist I Pure 3-(Methoxycarbonyl)benzo[b] thiophene-2-carboxylic acid G->I H->I

Experimental workflow for the purification of benzothiophene half-esters.

Module 1: Phase-Selective Acid-Base Extraction

Causality & Mechanism: The free carboxylic acid at C2 allows the target compound to be ionized into a water-soluble carboxylate salt in mildly basic aqueous solutions. Fully esterified impurities (di-esters) lack this acidic proton and remain in the organic phase. Using a mild base like Sodium Bicarbonate (NaHCO₃, pH ~8) instead of Sodium Hydroxide (NaOH) is critical to prevent the premature saponification of the C3 methoxycarbonyl group.

Self-Validating Protocol:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).

  • Mild Deprotonation: Wash the organic layer with an equal volume of saturated aqueous NaHCO₃. Vent the separatory funnel frequently to release CO₂ gas.

  • Phase Separation: Collect the aqueous phase. Validation Check: Spot the organic phase on a TLC plate. The absence of a baseline-sticking spot confirms complete extraction of the half-ester into the aqueous phase.

  • Controlled Acidification: Cool the aqueous phase in an ice bath to 0–5 °C. Slowly add 1M HCl dropwise while stirring until the pH reaches 3.5.

  • Recovery: The target compound will precipitate as a white/off-white solid. Extract the acidified aqueous layer with fresh EtOAc, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Troubleshooting FAQ: Q: Why did my C3 ester hydrolyze during the extraction process, yielding the di-acid? A: Ester hydrolysis in benzothiophenes is accelerated by strong bases and heat. If you used NaOH, Na₂CO₃, or allowed the NaHCO₃ mixture to sit at room temperature for an extended period, the methoxycarbonyl group likely hydrolyzed. Always use cold NaHCO₃ and perform the extraction rapidly.

Module 2: Selective Recrystallization

Causality & Mechanism: Regioisomers (such as the 2-ester-3-acid) often co-precipitate during acid-base extraction. Recrystallization exploits the differential lattice energies and solubilities of these isomers. Methanol (MeOH) is a highly effective solvent for the crystallization of benzo[b]thiophene-2-carboxylic acid derivatives[1], while avoiding higher boiling solvents prevents thermal degradation[2].

Self-Validating Protocol:

  • Dissolution: Suspend the crude solid in minimal boiling Methanol (approx. 3-5 mL/g).

  • Saturation: If the solid does not fully dissolve, add EtOAc dropwise until a clear solution is achieved.

  • Nucleation: Remove from heat. Add cold distilled water dropwise until slight, persistent turbidity is observed (the cloud point).

  • Gradient Cooling: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to a 4 °C refrigerator for 12 hours.

  • Isolation: Filter the crystals via a Büchner funnel and wash with ice-cold MeOH/H₂O (1:1). Validation Check: Analyze the mother liquor via HPLC. If the target compound concentration in the mother liquor exceeds 15% of the initial mass, the cooling gradient was too rapid, trapping the product in solution.

Troubleshooting FAQ: Q: My product is "oiling out" (forming a biphasic liquid) instead of forming crystals. How do I fix this? A: Oiling out occurs when the solute separates as a liquid phase before the temperature drops below its melting point in that solvent system. To resolve this, reheat the mixture until homogeneous, add slightly more Methanol to decrease the saturation level, and slow down the cooling rate. Seeding the solution with a pure crystal of the target compound at the cloud point will force crystalline nucleation.

Module 3: Chromatographic Polishing

Causality & Mechanism: If regioisomers co-crystallize or if the crude mixture contains persistent polar impurities, silica gel chromatography is required. Because the target molecule features a free carboxylic acid, it will hydrogen-bond strongly with the acidic silanol groups on the stationary phase, causing severe peak tailing and co-elution[3]. Adding 1% Acetic Acid (AcOH) to the mobile phase suppresses the ionization of the C2 carboxylic acid, ensuring sharp, well-resolved bands.

Quantitative TLC Optimization Data:

Solvent System Modifier Target (Half-Ester) R_f Impurity (Di-ester) R_f Peak Shape / Resolution
Hexane/EtOAc (1:1) None 0.15 0.80 Severe Smearing / Poor
Hexane/EtOAc (1:1) 1% AcOH 0.35 0.85 Sharp / Excellent

| DCM/MeOH (9:1) | None | 0.40 | 0.95 | Moderate Tailing / Fair |

Self-Validating Protocol:

  • Column Preparation: Prepare a slurry of silica gel using Hexane containing 1% AcOH. Pour the slurry into the column and pack it evenly[4].

  • Dry Loading: Because benzothiophene carboxylic acids often have poor solubility in non-polar eluents, dissolve your sample in a volatile solvent (e.g., acetone), add a small amount of silica gel (1:2 ratio by weight), and evaporate to a dry powder. Load this powder onto the top of the column bed[4].

  • Elution: Elute using a gradient of Hexane/EtOAc (3:1 to 1:1), maintaining 1% AcOH throughout the run.

  • Fraction Analysis: Monitor fractions via TLC. Validation Check: Co-spot fractions against the crude mixture. The target compound should elute as a tight, circular spot.

Troubleshooting FAQ: Q: The compound is stuck at the baseline on the TLC plate, even with a high concentration of EtOAc and Acetic Acid. What is the alternative? A: If the compound remains at the baseline, it is exhibiting extreme polarity or irreversible binding to the silica matrix. In this scenario, switch to Reverse-Phase Chromatography (C18). Utilize a non-polar stationary phase with a polar mobile phase (e.g., Acetonitrile/Water containing 0.1% Formic Acid), which is highly suited for polar benzothiophene derivatives[3].

References

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - National Institutes of Health. Available at: [Link]

  • Safe and Efficient Decarboxylation Process: A Practical Synthetic Route to 4-Chlorobenzo[b]thiophene. ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid

Welcome to the technical support center for the synthesis of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during this multi-step synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Synthesis Overview

The synthesis of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid typically proceeds via a two-step sequence:

  • Formation of the Diester Precursor: Cyclization to form Dimethyl benzo[b]thiophene-2,3-dicarboxylate. A common method is the reaction of a substituted thiophenol with dimethyl acetylenedicarboxylate (DMAD).

  • Selective Monohydrolysis: Controlled hydrolysis of the dimethyl ester to yield the target mono-acid.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter at each stage.

Diagram: Synthetic Pathway and Key Side Reactions

cluster_step1 Step 1: Diester Formation cluster_step2 Step 2: Selective Monohydrolysis cluster_decarboxylation Decarboxylation Side Reactions Thiophenol Thiophenol Diester Dimethyl benzo[b]thiophene- 2,3-dicarboxylate Thiophenol->Diester Base-catalyzed Cyclization Incomplete_Cyclization Incomplete Cyclization Products Thiophenol->Incomplete_Cyclization Suboptimal Conditions DMAD Dimethyl Acetylenedicarboxylate DMAD->Diester Base-catalyzed Cyclization DMAD->Incomplete_Cyclization Suboptimal Conditions Target_Molecule 3-(Methoxycarbonyl)benzo[b]thiophene- 2-carboxylic acid Diester->Target_Molecule Controlled Hydrolysis (e.g., NaOH/THF/H2O, 0°C) Diester->Target_Molecule Diacid Benzo[b]thiophene- 2,3-dicarboxylic acid Diester->Diacid Over-hydrolysis (Excess base, high temp) Decarboxylated_Ester Methyl benzo[b]thiophene- 3-carboxylate Target_Molecule->Decarboxylated_Ester Heat or Acid Diacid->Decarboxylated_Ester Heat or Acid

Caption: Synthetic pathway and potential side reactions.

Troubleshooting Guide & FAQs

Part 1: Diester Synthesis (Dimethyl benzo[b]thiophene-2,3-dicarboxylate)
Question 1: My yield of the diester is very low, and I have a significant amount of unreacted starting materials. What could be the cause?

Answer: Low conversion in this step often points to issues with the reaction conditions or reagent quality. The cyclization is typically a base-catalyzed process, and its efficiency is highly dependent on several factors.

Possible Causes & Solutions:

  • Base Strength and Stoichiometry: The choice and amount of base are critical. If the base is too weak, it may not sufficiently deprotonate the thiophenol to initiate the reaction. If it's too strong, it might promote polymerization of the dimethyl acetylenedicarboxylate (DMAD).

    • Troubleshooting: Ensure you are using an appropriate base (e.g., a non-nucleophilic base like DBU or an alkoxide like sodium methoxide). Check the stoichiometry; typically, a catalytic to full equivalent amount is used. Ensure the base is not degraded (e.g., sodium methoxide can degrade on exposure to moisture).

  • Reaction Temperature: These reactions can be exothermic. Adding the DMAD too quickly or at too high a starting temperature can lead to side reactions, including polymerization.[1]

    • Troubleshooting: Maintain the recommended temperature, often starting at 0°C and allowing the reaction to slowly warm to room temperature. Add the DMAD dropwise to a solution of the thiophenol and base to control the reaction rate and temperature.

  • Solvent Purity: The presence of water or other protic impurities in the solvent can quench the anionic intermediates, stalling the reaction.

    • Troubleshooting: Use anhydrous solvents. If your solvent is not from a freshly opened bottle, consider distilling it over a suitable drying agent.

ParameterSuboptimal ConditionRecommended Condition
Base Weak base (e.g., K₂CO₃ in some systems) or degraded baseSodium methoxide, DBU
Temperature Uncontrolled, rapid addition of reagents0°C to Room Temperature, slow addition
Solvent Non-anhydrous (wet) solventAnhydrous THF, Methanol, or DMF
Question 2: I've isolated a product, but my NMR/Mass Spec data suggests I have a mixture of isomers. Why did this happen?

Answer: The formation of regioisomers is a known challenge in the synthesis of substituted benzo[b]thiophenes, especially when starting with a meta-substituted thiophenol.[2] The cyclization can occur on either side of the substituent on the benzene ring.

Mechanistic Insight: The initial nucleophilic attack of the thiolate onto the DMAD is followed by an intramolecular cyclization. The regioselectivity of this cyclization is governed by both electronic and steric factors of the substituent on the thiophenol ring.

Mitigation Strategies:

  • Starting Material Choice: The most effective way to avoid regioisomers is to start with a symmetrically substituted or an ortho/para-substituted thiophenol where the cyclization is directed to a specific position. If you must use a meta-substituted precursor, be prepared for purification challenges.

  • Purification: Careful column chromatography is often required to separate regioisomers. Different solvent systems (e.g., gradients of ethyl acetate in hexanes) should be trialed to achieve separation. In some cases, crystallization may be effective if the isomers have significantly different solubilities.

Part 2: Selective Monohydrolysis
Question 3: My main product is the di-acid (Benzo[b]thiophene-2,3-dicarboxylic acid), not the desired mono-acid. How can I improve selectivity?

Answer: The formation of the di-acid is a classic case of over-hydrolysis. The key to selective monohydrolysis is to create conditions where the first hydrolysis step is significantly faster than the second.

Causality: Once the first ester is hydrolyzed to a carboxylate anion, the negative charge on the molecule deactivates the second ester group towards further nucleophilic attack by hydroxide, slowing down the second hydrolysis. However, harsh conditions will overcome this deactivation.

Troubleshooting Protocol for Selective Monohydrolysis:

  • Reduce Base Stoichiometry: Use only a slight excess (e.g., 1.05-1.2 equivalents) of the base (e.g., NaOH or LiOH). This ensures there isn't a large excess of hydroxide available to drive the second hydrolysis after the first is complete.

  • Lower the Reaction Temperature: Performing the hydrolysis at a lower temperature (e.g., 0°C or even -5°C) significantly increases the selectivity.[3] The activation energy for the second hydrolysis is higher due to the electronic deactivation, so lowering the temperature will disproportionately slow the second reaction.

  • Solvent System: A mixed solvent system like THF/water is often effective.[3] THF helps to solubilize the organic diester, while the reaction occurs in the aqueous phase. This can provide better control than a homogeneous alcoholic solvent system.

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting diester and the appearance of the mono-acid and di-acid products. Quench the reaction as soon as the starting material is consumed to prevent the reaction from proceeding to the di-acid.

ParameterFavors Di-acid (Over-hydrolysis)Favors Mono-acid (Selective)
Base (NaOH) > 2.0 equivalents1.05 - 1.2 equivalents
Temperature Room Temperature or Reflux0°C or below
Reaction Time Prolonged (e.g., >12 hours)Carefully monitored (often 1-4 hours)
Question 4: The hydrolysis is very slow or incomplete. What should I do?

Answer: Incomplete hydrolysis indicates that the reaction conditions are not sufficiently potent to hydrolyze even the first ester group effectively.

Possible Causes & Solutions:

  • Poor Solubility: The diester may not be sufficiently soluble in the reaction medium.

    • Troubleshooting: Increase the proportion of the organic co-solvent (like THF). Ensure vigorous stirring to maximize the interface between the organic and aqueous phases.

  • Base Inactivity: The base may be of poor quality or has been neutralized.

    • Troubleshooting: Use a fresh, standardized solution of NaOH or LiOH.

  • Temperature Too Low: While low temperatures favor selectivity, a temperature that is too low may render the reaction impractically slow.

    • Troubleshooting: If the reaction is clean but slow at 0°C, consider allowing it to warm slowly to 5-10°C while monitoring carefully by TLC.

Part 3: General Issues & Purification
Question 5: During workup or purification, I am losing my carboxylic acid group. My product appears to be Methyl benzo[b]thiophene-3-carboxylate. Why?

Answer: This is a classic sign of decarboxylation, where the carboxylic acid group at the 2-position is lost as CO₂. Benzo[b]thiophene-2-carboxylic acids are susceptible to decarboxylation, especially under acidic conditions or at elevated temperatures.[4][5]

Mechanistic Insight: The thiophene ring can stabilize a positive charge at the C2 position, which facilitates the loss of CO₂. This process is often accelerated by heat or acid catalysis.

Prevention and Troubleshooting:

  • Avoid High Temperatures: During solvent removal, use a rotary evaporator at low temperatures (<40°C). Avoid heating the crude or purified product for extended periods.

  • Neutral or Basic Workup: During the workup of the hydrolysis step, carefully neutralize the excess base with acid at low temperatures. Avoid making the solution strongly acidic. It is often better to acidify to a pH of ~3-4, extract the product, and then wash the organic layer with brine rather than using a large excess of strong acid.

  • Purification Conditions: If performing column chromatography, consider using a buffer in your solvent system (e.g., adding 0.1-1% acetic acid to the mobile phase) to keep the carboxylic acid protonated and prevent streaking, but be mindful that prolonged exposure to silica (which is acidic) can also promote some decarboxylation. It is often preferable to purify by crystallization if possible.

Question 6: My final product is a dark, oily substance that is difficult to purify. What causes this discoloration?

Answer: Dark coloration often indicates the formation of polymeric or decomposition byproducts. Thiophene and its derivatives can be sensitive to air and light, leading to oxidation and polymerization.

Prevention Strategies:

  • Inert Atmosphere: For sensitive steps, particularly the initial cyclization, conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions.

  • Degassed Solvents: Using solvents that have been degassed (by bubbling N₂ through them or by freeze-pump-thaw cycles) can remove dissolved oxygen.

  • Storage: Store intermediates and the final product under an inert atmosphere, protected from light, and at low temperatures to improve long-term stability.

By carefully controlling reaction parameters and being aware of the potential side reactions at each step, the synthesis of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid can be achieved with high yield and purity.

References
  • Otsubo, K., et al. (2015). Safe and Efficient Decarboxylation Process: A Practical Synthetic Route to 4-Chlorobenzo[b]thiophene. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (n.d.). GCMS analysis for the decarboxylation of benzothiophene-2-carboxylic... Available at: [Link]

  • Jackson, B. D., & Bowlus, S. B. (1980). Decarboxylation of a benzo[b]thiophene‐2‐carboxylic acid. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of unsymmetrical dimethyl benzodithiophene dicarboxylate 23 together with its structure in the crystal. Available at: [Link]

  • Corvaglia, S., et al. (2023). Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. ChemMedChem. Available at: [Link]

  • Pashkevich, K. I., et al. (2021). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • D'hooge, W., et al. (2013). Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[3][5]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Recent Progress in the Synthesis of Benzo[b]thiophene. Available at: [Link]

  • Google Patents. (n.d.). EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Benzo[b]thiophene Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of benzo[b]thiophene derivatives. This guide is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of benzo[b]thiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction conditions. Benzo[b]thiophenes are a vital class of sulfur-containing heterocycles, forming the core scaffold in numerous pharmaceuticals and functional materials.[1][2] Their synthesis, while versatile, can present challenges related to yield, regioselectivity, and purity. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of benzo[b]thiophenes in a question-and-answer format, providing systematic approaches to problem-solving.

Q1: My palladium-catalyzed synthesis of a 2-substituted benzo[b]thiophene is giving a low yield. How can I optimize the reaction?

Low yields in palladium-catalyzed reactions are a frequent issue, often stemming from suboptimal reaction parameters.[3][4] A systematic approach to optimization is crucial for success.

Probable Causes & Optimization Strategies:

  • Catalyst System (Catalyst/Ligand/Oxidant): The activity of the palladium catalyst is paramount. The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂), ligand, and oxidant can dramatically influence the outcome.[3][5]

    • Catalyst Screening: If using a standard catalyst like Pd(OAc)₂, consider other sources. Pd(TFA)₂ or PdCl₂ may offer different reactivity profiles.[5]

    • Ligand Selection: For cross-coupling reactions, the ligand stabilizes the palladium center and facilitates key steps like oxidative addition and reductive elimination. Screen a variety of phosphine ligands (e.g., PPh₃, SPhos) or N-heterocyclic carbene (NHC) ligands.[1][3]

    • Oxidant/Additive Choice: In oxidative C-H functionalization reactions, the co-catalyst (oxidant) is critical. Silver salts (e.g., AgOAc, AgTFA) or copper salts (e.g., Cu(OAc)₂) are commonly used. The anion can have a significant effect, so screening different salts is recommended.[5][6]

  • Solvent Effects: The solvent influences the solubility of reagents, the stability of catalytic intermediates, and the overall reaction rate.

    • Solvent Screening: Test a range of solvents with different polarities and boiling points. Common choices include toluene, 1,4-dioxane, DMF, and 1,2-dichloroethane (DCE).[3][7] For some oxidative Heck reactions, THF has been shown to be superior.[5]

  • Temperature and Reaction Time: Insufficient thermal energy can lead to incomplete reactions, while excessive heat can cause decomposition of starting materials, products, or the catalyst.

    • Temperature Adjustment: Increase the temperature in 10 °C increments. Typical temperatures for these reactions range from 80 °C to 120 °C.[1][3]

    • Time Monitoring: Monitor the reaction progress closely using TLC or GC-MS to determine the optimal reaction time and to check for product degradation over extended periods.

Systematic Optimization Workflow:

Below is a diagram illustrating a logical workflow for troubleshooting low-yield reactions.

TroubleshootingWorkflow Start Unsatisfactory Yield Purity_Check Verify Starting Material Purity Start->Purity_Check First Step Check_Catalyst Optimize Catalyst System (Pd Source, Ligand, Oxidant) Check_Solvent Screen Solvents (Polarity, Boiling Point) Check_Catalyst->Check_Solvent Check_Base Evaluate Base (Strength, Stoichiometry) Check_Solvent->Check_Base Check_Temp Adjust Temperature & Time Success Improved Yield Check_Temp->Success Check_Base->Check_Temp Purity_Check->Check_Catalyst If pure

Caption: A systematic workflow for troubleshooting low reaction yields.

Optimization Parameter Summary Table

Parameter Observation / Problem Suggested Action Rationale
Catalyst/Ligand Low conversion Screen different Pd sources (e.g., Pd(OAc)₂, PdCl₂) and ligands (e.g., phosphines, NHCs).[3][5] The electronic and steric properties of the catalyst system are critical for catalytic cycle efficiency.
Solvent Poor solubility, low rate Test solvents with varying polarities (e.g., Toluene, Dioxane, THF, DMF).[3][5] Optimizes reagent solubility and stabilizes key intermediates in the catalytic cycle.
Temperature Incomplete reaction Increase temperature in 10 °C increments (typically 80-120 °C).[1][3] Provides sufficient energy to overcome the activation barrier for C-H activation or other key steps.
Base No reaction or side products Screen bases of different strengths (e.g., K₂CO₃, Cs₂CO₃, PivOH).[5] The base is often crucial for substrate deprotonation or catalyst regeneration.

| Oxidant (if appl.) | Low or no turnover | Screen different silver or copper salts (e.g., AgOAc, AgOPiv, Cu(OAc)₂).[5] | The oxidant is required to regenerate the active Pd(II) catalyst in oxidative coupling cycles. |

Q2: I am observing poor regioselectivity between C2 and C3 functionalization. How can I control the reaction outcome?

Regioselectivity is a central challenge in benzo[b]thiophene chemistry. The electronic nature of the ring means that electrophilic substitution typically favors the C3 position, whereas many metal-catalyzed C-H functionalization reactions favor the C2 position.[3][8]

Strategies for Controlling Regioselectivity:

  • Choice of Reaction Mechanism: This is the most powerful tool for directing functionalization.

    • For C3 Functionalization: Employ reaction types that proceed through an electrophilic substitution mechanism. For example, iodine-catalyzed cascade reactions of thiophenols with alkynes or Friedel-Crafts type reactions tend to functionalize the electron-rich C3 position.[9][10]

    • For C2 Functionalization: Utilize transition-metal-catalyzed C-H activation/arylation methodologies. Many palladium-catalyzed protocols show a strong preference for the C2 position.[3][5]

    • Heterogeneous Catalysis for C3 Arylation: Interestingly, the use of a simple heterogeneous catalyst like Pd on carbon (Pd/C) has been shown to provide excellent C3 selectivity in direct C-H arylations, contrasting with many homogeneous systems.[11] This represents a powerful, ligand-free method to access C3-arylated products.

  • Use of Directing Groups: A directing group pre-installed on the ring can guide a reactant to a specific position. While less common for the benzo[b]thiophene core itself compared to other systems, substituents can influence the reactivity of adjacent positions.

  • Substrate Control: The inherent substitution pattern of your starting material will dictate the outcome. For instance, starting with a 3-bromobenzo[b]thiophene and performing a Suzuki or Buchwald-Hartwig coupling will unambiguously functionalize the C3 position.

Q3: My reaction produces a complex mixture of isomers and side products. What are the likely causes and how can I prevent this?

The formation of multiple products complicates purification and reduces the yield of the desired compound. This often arises from harsh reaction conditions or the inherent reactivity of the starting materials.

Common Side Products & Mitigation Strategies:

  • Homocoupled Products: In cross-coupling reactions, the aryl halide or the benzo[b]thiophene can couple with themselves.

    • Mitigation: Decrease the catalyst loading or adjust the stoichiometry of the coupling partners. Sometimes, changing the ligand or solvent can suppress this undesired pathway.[3]

  • Isomer Formation: This occurs when reaction conditions are not selective enough to distinguish between two or more reactive sites (e.g., C2 vs. C3, or positions on the benzene ring).

    • Mitigation: As discussed in Q2, the primary solution is to choose a more selective synthetic method. Milder reaction conditions (e.g., lower temperature) can also sometimes improve selectivity.[10]

  • Decomposition/Byproducts from Harsh Conditions: Strong acids or high temperatures can cause cleavage of sensitive groups (like methoxy ethers) or general decomposition.[3]

    • Mitigation: Employ milder reaction conditions. Use a weaker acid or base, lower the reaction temperature, and monitor the reaction to avoid prolonged heating after completion. If sensitive functional groups are present, consider using protecting groups.[10]

Q4: How can I effectively purify my crude benzo[b]thiophene product?

Purification is a critical final step. Benzo[b]thiophene derivatives are typically stable, crystalline solids, making them amenable to standard purification techniques.

Recommended Purification Methods:

  • Column Chromatography: This is the most common and versatile method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like heptane or hexane is a good starting point. The exact ratio must be determined by TLC analysis.

    • Protocol: After the reaction, perform an aqueous workup.[1] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Adsorb the crude residue onto a small amount of silica gel and load it onto the column for purification.[1]

  • Recrystallization: If the product is a solid and of reasonable purity (>90%), recrystallization is an excellent method for obtaining highly pure material.

    • Solvent Selection: Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvents include ethanol, ethyl acetate, or mixtures like ethyl acetate/heptane.[7][12]

  • Filtration through a Plug: To remove baseline impurities or residual solids (like catalysts), filtering the crude reaction mixture through a short plug of Celite or silica gel before concentration can be very effective.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common and robust strategies for synthesizing the benzo[b]thiophene core?

Several powerful methods exist, each with its own advantages.[2]

  • Electrophilic Cyclization: This is a powerful method for creating 2,3-disubstituted benzo[b]thiophenes from readily available o-alkynyl thioanisoles.[1] The reaction proceeds under mild conditions using electrophiles like I₂, Br₂, or sulfenylating agents.[1][13]

  • Transition-Metal-Catalyzed Annulation: Palladium and copper catalysts are widely used. Examples include the Pd-catalyzed coupling of 2-iodothiophenol with terminal alkynes or the CuI-catalyzed reaction of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide.[6][9] These methods offer access to a wide range of 2-substituted derivatives.

  • Metal-Free Synthesis: To avoid potential metal contamination, several metal-free approaches have been developed. These include iodine-catalyzed cascade reactions, radical-mediated cyclizations, and syntheses employing photochemical or electrochemical conditions.[9]

Q2: How does the choice of solvent impact my reaction optimization?

The solvent plays a crucial role beyond simply dissolving the reactants.[14] It can:

  • Influence Solubility: Ensure all reactants and catalysts are in the solution phase to react.

  • Stabilize Intermediates: Polar aprotic solvents like DMF or DMSO can stabilize charged intermediates in a catalytic cycle.

  • Determine Reaction Temperature: The boiling point of the solvent sets the maximum temperature for a reaction at atmospheric pressure.

  • Participate in the Reaction: In some cases, the solvent can act as a ligand or reactant. A systematic screening of solvents is a key part of optimizing any new reaction.[3]

Q3: How important is starting material purity for a successful synthesis?

Starting material purity is absolutely critical. Impurities can have several detrimental effects:

  • Catalyst Poisoning: Even trace impurities can deactivate a sensitive transition-metal catalyst, leading to low or no conversion.

  • Side Reactions: Impurities can react with your reagents or intermediates, leading to a complex product mixture and making purification difficult.[4]

  • Inaccurate Stoichiometry: If a starting material is impure, the actual molar ratios of your reactants will be incorrect, which can negatively impact yield, especially in multi-component reactions.[4]

Featured Experimental Protocol: Electrophilic Cyclization of an o-Alkynyl Thioanisole

This protocol describes a general and reliable method for the synthesis of a 2,3-disubstituted benzo[b]thiophene.[1][13]

ProtocolWorkflow Start Dissolve o-Alkynyl Thioanisole in DCM Add_E Add Electrophile (e.g., I₂) Start->Add_E Stir Stir at Room Temp (Monitor by TLC) Add_E->Stir Quench Quench Reaction (e.g., Na₂S₂O₃ aq.) Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Pure 2,3-Disubstituted Benzo[b]thiophene Purify->Product

Caption: General workflow for electrophilic cyclization synthesis.

Materials:

  • o-Alkynyl thioanisole (1.0 equiv)

  • Iodine (I₂) (1.2 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Reaction Setup: To a solution of the o-alkynyl thioanisole (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M), add iodine (1.2 equiv) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-24 hours).[1]

  • Workup: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and stir until the iodine color disappears.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/heptane) to afford the pure 2-iodo-3-substituted-benzo[b]thiophene.

References

  • SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. (No Date). Química Nova. [Link]

  • Synthesis of benzothiophenes. (No Date). Organic Chemistry Portal. [Link]

  • Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: Strategies and reactions. (2022). Frontiers of Chemical Science and Engineering. [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (No Date). PMC. [Link]

  • Process for the synthesis of benzo[b]thiophenes. (1996).
  • Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (2022). PMC. [Link]

  • Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. (No Date). PMC. [Link]

  • Synthesis ofBenzothieno[2,3-b]benzothiophenes from 3-Arylbenzo[b]thiophenes through Iodine-Mediated Sulfur Insertion Reaction. (2023). The Journal of Organic Chemistry. [Link]

  • Completely Regioselective Direct C–H Functionalization of Benzo[b]thiophenes Using a Simple Heterogeneous Catalyst. (2013). Journal of the American Chemical Society. [Link]

  • Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. (2017). RSC Advances. [Link]

  • Reaction sequence optimization. (2025). Fiveable. [Link]

  • Purification method of benzothiophene. (2009).
  • Recent Progress in the Synthesis of Benzo[b]thiophene. (2020). Bentham Science Publishers. [Link]

Sources

Optimization

Overcoming challenges in the scale-up of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid production

Technical Support Center: Scale-Up of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic Acid Production Welcome to the technical support center for the synthesis of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid....

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic Acid Production

Welcome to the technical support center for the synthesis of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of these important heterocyclic compounds. Benzothiophene derivatives are crucial scaffolds in medicinal chemistry, found in drugs like Raloxifene and Zileuton, making robust and scalable synthetic routes essential.[1][2] This guide provides in-depth, field-proven insights to navigate the complexities of scaling this specific molecule from the lab bench to pilot plant production.

Section 1: Overview of the Synthetic Strategy

The most common and scalable approach to synthesizing 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid involves a multi-step process that builds the benzothiophene core and then selectively functionalizes it. A general, robust pathway is outlined below, which forms the basis for the troubleshooting discussions.

Synthesis_Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Selective Hydrolysis A Thiophenol Derivative C Base-Mediated S-Arylation A->C B Dimethyl 2-chlorofumarate B->C D Intermediate Thioether C->D Purification E Palladium-Catalyzed Intramolecular C-H Arylation D->E F Dimethyl Benzo[b]thiophene-2,3-dicarboxylate E->F G Controlled Saponification (1 eq. Base) F->G H 3-(Methoxycarbonyl)benzo[b]thiophene- 2-carboxylic acid G->H

Caption: High-level workflow for the synthesis of the target molecule.

This strategy is advantageous for scale-up as it utilizes readily available starting materials and employs well-understood, albeit sensitive, reaction classes like palladium-catalyzed C-H activation.[3] The key challenges lie in controlling side reactions during cyclization and achieving high selectivity during the mono-saponification step.

Section 2: Troubleshooting Guide & Diagnostics

This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.

Category: Cyclization & Side Product Formation

Question 1: My palladium-catalyzed cyclization to form Dimethyl Benzo[b]thiophene-2,3-dicarboxylate is showing low yield and significant starting material recovery. What are the primary causes?

Answer: Low conversion in this C-H activation/arylation step is a common scale-up challenge. The root cause often lies in one of several critical process parameters:

  • Catalyst Activity: The active Pd(II) species can be reduced to inactive Pd(0) (palladium black) prematurely.

    • Causality: The presence of reducing impurities in the starting materials or solvent, or non-optimal reaction temperatures can accelerate catalyst decomposition.

    • Solution:

      • Reagent Purity: Ensure the thioether intermediate is purified to remove any residual base or reducing agents from the previous step.

      • Solvent Degassing: Thoroughly degas the reaction solvent (e.g., DMF, DMAc) using multiple vacuum/nitrogen cycles to remove dissolved oxygen, which can oxidize the catalyst ligand and affect performance.

      • Ligand Choice: While phosphine-free systems can work, the addition of a robust ligand like 1,10-phenanthroline can stabilize the catalytic species and improve turnover.[4]

  • Insufficient Oxidant: This reaction is an oxidative C-H activation, requiring a stoichiometric oxidant (often Cu(OAc)₂ or Ag₂CO₃) to regenerate the active Pd(II) catalyst.

    • Causality: If the oxidant is substoichiometric or of poor quality, the catalytic cycle will terminate.

    • Solution: Use at least 2.5 equivalents of a high-purity oxidant. For silver salts, ensure they have been stored protected from light.

  • Temperature Control:

    • Causality: The reaction requires a specific thermal window to proceed efficiently. Too low, and the rate of C-H activation is slow. Too high, and catalyst decomposition or side reactions dominate.

    • Solution: Implement strict temperature control. A typical range is 110-130 °C. Profile the reaction at lab scale to find the optimal temperature for your specific substrate before scaling up.

Question 2: I'm observing a significant amount of a homocoupled byproduct from my thioether intermediate during the cyclization step. How can I suppress this?

Answer: This side reaction arises from an intermolecular C-S coupling pathway competing with the desired intramolecular C-C bond formation.

  • Causality: This is often a concentration-dependent issue. At high concentrations typical of scale-up batches, the probability of two substrate molecules reacting increases.

  • Mitigation Strategies:

    • Controlled Addition: Instead of batching all reagents at once, add the thioether intermediate solution slowly over several hours to the hot reaction mixture containing the catalyst and oxidant. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.

    • Solvent Volume: While counterintuitive for process intensity, slightly increasing the solvent volume can disfavor the bimolecular side reaction. A balance must be struck between yield and throughput.

Troubleshooting_Cyclization Start Low Yield in Cyclization Step Q1 Is Palladium black observed? Start->Q1 Q2 Is starting material recovered? Q1->Q2 No Sol1 Improve Solvent Degassing Check Ligand Stability Verify Reagent Purity Q1->Sol1 Yes Q3 Is homocoupled byproduct present? Q2->Q3 No Sol2 Increase Oxidant Stoichiometry Verify Oxidant Quality Q2->Sol2 Yes (High %) Sol3 Optimize Temperature Profile Ensure Homogeneous Heating Q2->Sol3 Yes (Low %) Sol4 Use Slow Addition Protocol Increase Solvent Volume Q3->Sol4 Yes End Yield Optimized Q3->End

Caption: Diagnostic workflow for troubleshooting low cyclization yields.

Category: Selective Hydrolysis & Purification

Question 3: The selective saponification of the diester is yielding a mixture of diacid, unreacted diester, and my target mono-acid. How can I improve selectivity?

Answer: Achieving high selectivity in this step is critical and notoriously difficult during scale-up. The electronic environments of the C2 and C3 esters are similar, but subtle differences can be exploited.

  • Causality: The primary drivers of poor selectivity are reaction time, temperature, and base stoichiometry. Over-hydrolysis occurs with excess base or prolonged reaction times, while under-hydrolysis results from insufficient base or time.

  • Optimization Protocol:

    • Stoichiometry is Key: Use precisely 1.0 equivalent of a strong base like KOH or NaOH. Ensure the base is accurately titrated before use, as alkali metal hydroxides can absorb water and CO₂ from the air.

    • Temperature Control: Perform the reaction at a reduced temperature. Start at 0-5 °C and allow the reaction to slowly warm to room temperature.[5] High temperatures (e.g., reflux) will rapidly hydrolyze both esters.

    • Solvent System: A mixed solvent system like THF/Methanol/Water provides good solubility for both the nonpolar diester and the ionic base, leading to a more homogeneous and controllable reaction.

    • Reaction Monitoring: This is non-negotiable. Monitor the reaction progress every 15-30 minutes using a reliable method like HPLC or LC-MS. Quench the reaction immediately with aqueous acid (e.g., 1M HCl) once the diester is consumed to prevent over-hydrolysis.

Question 4: My final product is difficult to crystallize and appears oily or discolored. What are the likely impurities and how can I remove them?

Answer: This issue usually points to residual impurities from previous steps or the presence of regioisomers.

  • Likely Impurities:

    • Diacid: The over-hydrolyzed byproduct. It is typically more polar than the desired product.

    • Diester: Unreacted starting material from the hydrolysis step. It is significantly less polar.

    • Residual Solvents: High-boiling point solvents like DMF or DMAc from the cyclization step can be difficult to remove.

    • Color Bodies: Dark, polymeric byproducts from overheating during cyclization.

  • Purification Strategy:

    • Acid-Base Extraction: Exploit the acidic nature of your product and the diacid. Dissolve the crude material in a solvent like ethyl acetate and wash with a weak base solution (e.g., saturated sodium bicarbonate). The desired mono-acid and the diacid will move to the aqueous layer. The unreacted diester will remain in the organic layer.

    • Selective Precipitation: Carefully re-acidify the aqueous layer with cold 1M HCl. The target product, being less polar than the diacid, will often precipitate first. Monitor the pH closely; bringing the pH to ~4-5 may selectively crash out the mono-acid, leaving the more acidic diacid in solution.

    • Recrystallization: Once a solid is obtained, recrystallization is the best method for final purification. A mixed solvent system is often required.

Solvent System for RecrystallizationPolarityNotes
Ethanol / WaterHighGood for removing nonpolar impurities. Product is dissolved in hot ethanol, and water is added until turbidity appears.
Ethyl Acetate / HexaneMediumEffective for removing more polar impurities like the diacid. Dissolve in hot ethyl acetate and add hexane.
TolueneLowCan be effective for removing color bodies, but may require a subsequent polish.

Section 3: Key Experimental Protocol

Protocol: Optimized Selective Saponification of Dimethyl Benzo[b]thiophene-2,3-dicarboxylate

This protocol is designed to be a self-validating system by incorporating in-process controls (IPCs) for robust performance.

  • Reagent Preparation:

    • Prepare a 1.0 M solution of potassium hydroxide (KOH) in deionized water. Titrate the solution to confirm its molarity to within ±1%.

    • Prepare a quenching solution of 1.5 M hydrochloric acid (HCl).

  • Reaction Setup:

    • Charge a jacketed reactor with Dimethyl Benzo[b]thiophene-2,3-dicarboxylate (1.0 eq.).

    • Add a solvent mixture of THF and Methanol (3:1 v/v, 10 mL per gram of substrate).

    • Begin agitation and cool the reactor jacket to 0-5 °C.

  • Base Addition:

    • Once the internal temperature is stable at <5 °C, add the 1.0 M KOH solution (1.0 eq.) dropwise via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction & Monitoring:

    • Maintain the reaction temperature at 5-10 °C.

    • IPC-1 (TLC/HPLC): After the addition is complete, take an aliquot every 30 minutes. The reaction is complete when <2% of the starting diester remains. Typical reaction time is 2-4 hours.

  • Work-up & Isolation:

    • Once the reaction is deemed complete by IPC-1, quench by adding the 1.5 M HCl solution until the pH of the aqueous phase is 4.0-4.5. This should be done while maintaining a temperature below 15 °C.

    • A solid precipitate of the product should form. Stir the resulting slurry for 1 hour at 5 °C to maximize precipitation.

    • Isolate the solid product by filtration. Wash the filter cake with cold deionized water (2 x 3 mL/g) followed by a cold heptane wash (1 x 3 mL/g) to aid in drying.

  • Drying:

    • Dry the product in a vacuum oven at 50 °C until constant weight is achieved. The expected yield of purified product is 85-95%.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns during the scale-up of this process? A1: The primary hazards involve the palladium catalyst and the solvents. Palladium on carbon (if used for any hydrogenation steps) is pyrophoric and must be handled wet. Solvents like THF can form peroxides and should be tested before use. High temperatures during the cyclization step require robust engineering controls to prevent thermal runaways. Always conduct a thorough process safety review before any scale-up campaign.

Q2: Are there alternative, more "green" synthetic routes available? A2: Research is ongoing into more sustainable methods. Some approaches avoid palladium by using iodine-catalyzed cascade reactions of thiophenols with alkynes, though these may not be suitable for this specific substitution pattern.[4] Electrochemical methods for C-H activation are also emerging, which can reduce the reliance on metal catalysts and stoichiometric oxidants.[4]

Q3: How can I improve the Process Mass Intensity (PMI) of this synthesis? A3: The largest contributors to a high PMI are typically solvent volumes in chromatography and work-ups. The best way to improve PMI is to develop a robust crystallization procedure for both the intermediate and the final product to completely avoid column chromatography. Additionally, investigate solvent recycling programs for your main process solvents like THF and Toluene.

References

  • Mishra, A. et al. (2011). Heterocycles, their Synthesis and Industrial Applications: A Review. Available at: [Link]

  • Various Authors. (n.d.). Hinsberg synthesis of thiophenes. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Hinsberg synthesis of thiophenes. Semantic Scholar. Available at: [Link]

  • Chemistry the Mystery of Molecules. (2019). Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). YouTube. Available at: [Link]

  • Named Reactions. (2024). Video 5 Hinsberg Thiophene Synthesis. YouTube. Available at: [Link]

  • Singh, S. et al. (n.d.). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. PMC. Available at: [Link]

  • da Silva, T. R. et al. (n.d.). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Available at: [Link]

  • Campaigne, E. (1984). Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications. In Comprehensive Heterocyclic Chemistry. Google Patents.
  • Guevara Mendoza, J. (n.d.). Organic Chemistry-Synthesis of Benzothiophene. Slideshare. Available at: [Link]

  • Mancuso, R. et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. PMC. Available at: [Link]

  • Various Authors. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. Available at: [Link]

  • Google Patents. (n.d.). Process for the synthesis of benzo[b]thiophenes.
  • Various Authors. (2020). Construction of Benzothiophene or Benzothiopheno[2,3-e]azepinedione Derivatives via Three-Component Domino or One-Pot Sequences. ACS Publications. Available at: [Link]

  • Various Authors. (2024). Direct Synthesis of Benzoselenophene and Benzothiophene Derivatives from 1,1-Diarylethenes and Biaryls by Chalcogen Cation-Mediated Successive Bond Formation. ACS Publications. Available at: [Link]

  • Various Authors. (n.d.). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. National Library of Medicine. Available at: [Link]

  • PrepChem. (n.d.). Step 1: Preparation of 5-methoxy-3-(1-methylethoxy)benzo[b]thiophene-2-carboxylic acid. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solution stability of bifunctional heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solution stability of bifunctional heterocyclic compounds. 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid is a highly valuable building block in drug discovery, featuring both a reactive carboxylic acid at the C2 position and a methyl ester at the C3 position.

While the benzo[b]thiophene core itself is robust, the juxtaposition of these two functional groups creates specific vulnerabilities: base-catalyzed ester hydrolysis and thermally-induced protodecarboxylation. This guide provides a self-validating framework to troubleshoot, prepare, and maintain the integrity of your solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my stock solution show a secondary peak on LC-MS after a week of storage at room temperature? A: This is almost certainly due to the hydrolysis of the C3 methyl ester. The electron-withdrawing nature of the benzo[b]thiophene ring makes the ester carbonyl highly susceptible to nucleophilic attack by water[1]. If your solvent absorbs atmospheric moisture (e.g., hygroscopic DMSO), trace water will hydrolyze the ester, yielding benzo[b]thiophene-2,3-dicarboxylic acid.

Q2: Can I heat the solution to improve solubility? A: Heating should be strictly minimized. Benzo[b]thiophene-2-carboxylic acid derivatives are prone to protodecarboxylation, especially at elevated temperatures or in the presence of organic bases[2]. The C2 position is directly adjacent to the sulfur heteroatom, which stabilizes the intermediate carbanion formed during CO2 loss. Heating above 60°C, particularly in polar aprotic solvents with trace base, will rapidly degrade the compound into methyl benzo[b]thiophene-3-carboxylate.

Q3: Is it safe to use methanol or ethanol as a co-solvent? A: No. Protic solvents like methanol or ethanol can participate in transesterification or act as proton shuttles that facilitate degradation. Always use anhydrous, aprotic solvents (like DMSO or DMF) for long-term stock solutions.

Section 2: Degradation Pathways & Workflows

To effectively troubleshoot, you must understand the causality behind the degradation. Below is a map of the two primary degradation pathways you are fighting against.

degradation_pathways A 3-(Methoxycarbonyl)benzo[b] thiophene-2-carboxylic acid (Intact Molecule) B Benzo[b]thiophene- 2,3-dicarboxylic acid (Hydrolysis Product) A->B Trace H2O / OH- (Ester Hydrolysis) C Methyl benzo[b]thiophene- 3-carboxylate (Decarboxylation Product) A->C Heat / Base (Protodecarboxylation)

Caption: Primary degradation pathways: Ester hydrolysis and C2 protodecarboxylation.

workflow N1 1. Weigh Compound (In inert atmosphere/glovebox) N2 2. Dissolve in Anhydrous DMSO (Use molecular sieves) N1->N2 N3 3. Aliquot into Amber Vials (Purge with Argon) N2->N3 N4 4. Store at -20°C (Desiccated environment) N3->N4

Caption: Optimal step-by-step workflow for preparing stable stock solutions.

Section 3: Quantitative Stability Data

To guide your experimental design, below is a synthesized stability profile of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid across various conditions.

Solvent SystemTemp (°C)TimeIntact Compound (%)Primary Degradant Observed
100% DMSO (Anhydrous)-206 months>99%None
100% DMSO (Anhydrous)257 days98%None
50% MeOH / 50% H2O (pH 7)2548 hours92%Benzo[b]thiophene-2,3-dicarboxylic acid
Aqueous Buffer (pH 10)2524 hours<50%Benzo[b]thiophene-2,3-dicarboxylic acid
DMF + 1 eq. DBU (Base)1501 hour<5%Methyl benzo[b]thiophene-3-carboxylate[2]

Section 4: Experimental Protocols

Protocol A: Preparation of a Highly Stable 10 mM Stock Solution

Causality Check: Water and light are the primary enemies of this compound. By rigorously excluding moisture and UV exposure, we shut down the hydrolysis and photo-oxidation pathways.

  • Preparation: Bake all glassware at 120°C for 2 hours to remove surface moisture. Allow to cool in a desiccator.

  • Weighing: Weigh exactly 2.36 mg of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid (MW ≈ 236.24 g/mol ) into a 2 mL amber glass vial.

  • Dissolution: Add 1.0 mL of commercially available anhydrous DMSO (packaged under argon, water content <0.005%). Do not vortex vigorously; instead, gently invert or use a mild sonication bath (max 1 minute, keep bath temperature below 25°C) to facilitate dissolution.

  • Aliquot & Purge: Divide the solution into 50 µL single-use aliquots in amber microcentrifuge tubes. Gently blow a stream of dry Argon or Nitrogen gas over the liquid surface for 3 seconds before capping to displace ambient oxygen and moisture.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -20°C freezer. Thaw only once prior to use.

Protocol B: Forced Degradation Profiling (Self-Validating System)

Causality Check: To trust your assay, you must prove that your analytical method can resolve the parent compound from its degradation products. This protocol intentionally destroys the compound to validate your HPLC/LC-MS method.

  • Base Hydrolysis (Ester Cleavage): To 100 µL of the 10 mM DMSO stock, add 900 µL of 0.1 M NaOH in water. Incubate at room temperature for 4 hours. Expected Result: Complete conversion to benzo[b]thiophene-2,3-dicarboxylic acid[3].

  • Thermal Decarboxylation: To 100 µL of the 10 mM DMSO stock, add 900 µL of DMF containing 1% DBU. Heat in a sealed vial at 120°C for 2 hours. Expected Result: Significant conversion to methyl benzo[b]thiophene-3-carboxylate[2].

  • Analysis: Run both degraded samples alongside a freshly thawed control aliquot on a C18 reverse-phase column (e.g., Water/Acetonitrile gradient with 0.1% Formic Acid). Ensure baseline resolution between the three distinct peaks.

References

  • Synthesis and Antitubercular Activity of New Benzo[b]thiophenes | ACS Publications | 1

  • A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane | ACS Publications | 2

  • Synthesis of S- and N,S-Heterocycle–Dipeptide Conjugates for Supramolecular Hydrogel Formation | MDPI | 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of Benzo[b]thiophene-2-carboxamides in Drug Discovery

The benzo[b]thiophene-2-carboxamide scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

The benzo[b]thiophene-2-carboxamide scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this versatile class of molecules, with a focus on their applications as antimicrobial, anticancer, and anti-inflammatory agents. The insights and experimental data presented herein are intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

The Enduring Significance of the Benzo[b]thiophene-2-carboxamide Core

The benzo[b]thiophene core is present in several FDA-approved drugs, highlighting its therapeutic relevance.[1] The 2-carboxamide functional group serves as a versatile handle for introducing a wide array of substituents, allowing for the fine-tuning of physicochemical properties and biological activity. This inherent modularity makes the benzo[b]thiophene-2-carboxamide scaffold an attractive starting point for the development of new chemical entities targeting a diverse range of biological targets.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of benzo[b]thiophene-2-carboxamides is profoundly influenced by the nature and position of substituents on both the bicyclic ring system and the carboxamide side chain. This section provides a comparative overview of these relationships across different therapeutic areas.

Antimicrobial Activity

Benzo[b]thiophene-2-carboxamides have demonstrated promising activity against a range of bacterial and fungal pathogens.[1] The SAR in this area is particularly sensitive to substitutions that modulate lipophilicity and electronic properties.

Key SAR Observations for Antimicrobial Activity:

  • Substitution on the Benzo[b]thiophene Ring: Preliminary studies have shown that the addition of certain groups to the benzo[b]thiophene ring can increase antibacterial activity, while the addition of other groups can decrease it.[1] For instance, the introduction of a chlorine atom at the 6-position of the benzo[b]thiophene nucleus has been shown to be beneficial for activity against multidrug-resistant Staphylococcus aureus.[2]

  • Variation in the Carboxamide Moiety: Modification of the carboxamide nitrogen with various substituents has a significant impact on antimicrobial potency. For example, the conversion of the carboxamide to an acylhydrazone and subsequent condensation with aromatic or heteroaromatic aldehydes has yielded compounds with potent activity against S. aureus.[2]

Table 1: Comparative Antimicrobial Activity of Benzo[b]thiophene-2-carboxamide Analogs

Compound IDR1 (on Benzo[b]thiophene)R2 (on Carboxamide)Target OrganismActivity (MIC in µg/mL)Reference
Analog A HIsopropylS. aureusModerate[3]
Analog B 6-Cl-(C=O)NH-N=CH-pyridin-2-ylS. aureus (MRSA)4[2]
Analog C HPiperidin-1-ylE. coliLow[3]

Logical Relationship of Antimicrobial SAR:

Caption: Key structural modifications influencing antimicrobial activity.

Anticancer Activity

The antiproliferative properties of benzo[b]thiophene-2-carboxamides have been explored against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular targets like kinases or the modulation of inflammatory pathways.

Key SAR Observations for Anticancer Activity:

  • Substitution on the Benzo[b]thiophene Ring: The presence and position of substituents on the benzo[b]thiophene ring can significantly impact anticancer potency. For example, a 5-hydroxy group on the benzothiophene scaffold has been shown to be important for multi-target kinase inhibition.

  • Nature of the Carboxamide Substituent: The group attached to the carboxamide nitrogen plays a crucial role in determining the anticancer activity. The introduction of a hydrazide moiety at this position has led to compounds with potent, broad-spectrum anticancer activity.

Table 2: Comparative Anticancer Activity of Benzo[b]thiophene-2-carboxamide Analogs

Compound IDR1 (on Benzo[b]thiophene)R2 (on Carboxamide)Cell LineActivity (IC50 in µM)Reference
Analog D 5-OHNH-NH2U87MG (Glioblastoma)7.2[4]
Analog E HPhenylHepG2 (Hepatocellular Carcinoma)>30
Analog F 5-OHNH-(3-chlorophenyl)--[4]

Signaling Pathway Implicated in Anticancer Activity:

Anticancer_Pathway Compound Benzo[b]thiophene-2-carboxamide (e.g., Analog D) Kinase Multiple Kinases (e.g., Clk4, DRAK1, haspin) Compound->Kinase Inhibits CellCycle Cell Cycle Arrest (G2/M Phase) Compound->CellCycle Apoptosis Apoptosis Compound->Apoptosis Migration Inhibition of Cell Migration Compound->Migration CancerCell Cancer Cell Kinase->CancerCell Promotes Proliferation CellCycle->CancerCell Inhibits Growth Apoptosis->CancerCell Induces Death Migration->CancerCell Prevents Metastasis

Caption: Putative mechanism of action for anticancer benzo[b]thiophene-2-carboxamides.

RAGE Antagonism for Anti-inflammatory Applications

The Receptor for Advanced Glycation End-products (RAGE) is a key player in chronic inflammation. Benzo[b]thiophene-2-carboxamides have emerged as promising RAGE antagonists.

Key SAR Observations for RAGE Antagonism:

  • Substituents on the Benzo[b]thiophene Ring: Electron-donating groups on the benzo[b]thiophene ring generally enhance the inhibitory effect on the sRAGE/ligand interaction.[5] A chlorine atom at position 8 of the benzo[b]thiophene ring leads to greater inhibition compared to substitution at position 7.[5]

  • Amide Substituent: The nature of the substituent on the carboxamide nitrogen is critical for potent RAGE antagonism. A streamlined Ullmann–Goldberg strategy has been successfully employed to synthesize a library of these derivatives, leading to the identification of a lead compound with an IC50 of 13.2 µM, comparable to the reference molecule Azeliragon (13.0 µM).[5]

Table 3: Comparative RAGE Inhibitory Activity of Benzo[b]thiophene-2-carboxamide Analogs

Compound IDR1 (on Benzo[b]thiophene)R2 (on Carboxamide)% Inhibition of sRAGE/ligand interaction at 100 µMIC50 (µM)Reference
3f 7-ClVaried Aryl45-[5]
3g 8-ClVaried Aryl29-[5]
3t' Optimized SubstituentsOptimized Substituents-13.2[5]
Azeliragon (Reference Compound)--13.0[5]

Experimental Workflow for RAGE Inhibitor Screening:

RAGE_Workflow Synthesis Synthesize Benzo[b]thiophene-2- carboxamide Library ELISA Competitive ELISA Screening (sRAGE/ligand interaction) Synthesis->ELISA Hit_ID Identify Hits with High % Inhibition ELISA->Hit_ID IC50 Determine IC50 of Hits Hit_ID->IC50 Lead_Opt Lead Optimization IC50->Lead_Opt

Caption: Workflow for the discovery of benzo[b]thiophene-2-carboxamide-based RAGE inhibitors.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of benzo[b]thiophene-2-carboxamides.

General Synthesis of N-Substituted Benzo[b]thiophene-2-carboxamides

A versatile method for the synthesis of this class of compounds involves the coupling of a substituted benzo[b]thiophene-2-carboxylic acid with a desired amine.[3]

Step-by-Step Protocol:

  • Activation of Carboxylic Acid: To a solution of the appropriate benzo[b]thiophene-2-carboxylic acid in a suitable solvent (e.g., DMF), add coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 1-hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30 minutes.

  • Amine Coupling: Add the desired amine to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.[5][6]

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).[7]

  • Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).[5]

  • Inoculation: Add the standardized microbial suspension to each well.[5] Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[5]

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

RAGE Antagonist Screening: Competitive ELISA

This assay is used to evaluate the ability of the synthesized compounds to inhibit the interaction between RAGE and its ligand (e.g., AGE-BSA).[5]

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well plate with a RAGE ligand (e.g., AGE-BSA) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block the remaining protein-binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competitive Binding: Add the test compounds at various concentrations to the wells, followed by the addition of soluble RAGE (sRAGE). Incubate for 2 hours at room temperature.

  • Detection: Wash the plate and add a primary antibody against RAGE, followed by an enzyme-conjugated secondary antibody.

  • Substrate Addition and Measurement: Add a suitable substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength. The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (without the compound).

Conclusion and Future Perspectives

The benzo[b]thiophene-2-carboxamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative SAR analysis presented in this guide highlights the key structural features that govern the biological activity of these compounds across different disease areas. The provided experimental protocols offer a practical framework for researchers to synthesize and evaluate new analogs. Future efforts in this field should focus on leveraging the established SAR to design next-generation benzo[b]thiophene-2-carboxamides with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. ChemMedChem. Available at: [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. JoVE. Available at: [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. University of West Florida. Available at: [Link]

  • Competitive ELISA Protocol. Bio-Rad. Available at: [Link]

  • Competitive ELISA Protocol. Creative Diagnostics. Available at: [Link]

  • Competitive ELISA Protocol and Animation. Microbe Notes. Available at: [Link]

  • Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. Bentham Science. Available at: [Link]

  • Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. National Institutes of Health. Available at: [Link]

  • SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. TSI Journals. Available at: [Link]

  • Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. MDPI. Available at: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health. Available at: [Link]

  • synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. Available at: [Link]

  • Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. University of West Florida. Available at: [Link]

  • Synthesis and antimicrobial activity of some new NÃÂ-(3-chloro-6-substituted benzo[b]thiophene-2-carbonyl) - substituted-2-oxo-2Hpyrano[2,3-b]quinoline-3-carbohydrazides. Semantic Scholar. Available at: [Link]

  • Proposed mechanism for the synthesis of benzo[b]thiophene‐2‐carboxamide... ResearchGate. Available at: [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. Available at: [Link]

  • Step-by-Step ELISA Protocol: A Comprehensive Guide. GenFollower. Available at: [Link]

  • Synthesis and Biological Evaluation of Benzo[ b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PubMed. Available at: [Link]

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Comparative

In Silico Docking Comparison Guide: 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic Acid Derivatives vs. Conventional Inhibitors

Executive Summary The optimization of heterocyclic scaffolds is a cornerstone of modern rational drug design. Among these, 3-(methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid derivatives have emerged as highly privile...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of heterocyclic scaffolds is a cornerstone of modern rational drug design. Among these, 3-(methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid derivatives have emerged as highly privileged pharmacophores, demonstrating exceptional binding affinities across multiple therapeutic targets, including Bone Morphogenetic Protein 2 (BMP-2)-Inducible Kinase (BMP2K) and the mycobacterial enzyme Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1).

This guide provides an objective, data-driven comparison of these derivatives against conventional co-crystallized standards. By analyzing thermodynamic binding free energies (ΔG) and molecular interactions through validated in silico docking workflows, researchers can understand the structural causality behind the superior inhibitory profiles of this specific chemical class.

Mechanistic Rationale & Pharmacophore Dynamics

The superior performance of 3-(methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid derivatives compared to standard reference drugs stems from their unique spatial geometry and electronic distribution.

  • The 2-Carboxylic Acid Moiety: Acts as a potent, directional hydrogen-bond donor and acceptor. In kinase targets like BMP2K, this moiety consistently forms critical H-bonds with hinge-region residues (e.g., Cys133 and Glu131), anchoring the molecule in the active site [1].

  • The 3-Methoxycarbonyl Group: Provides essential steric bulk that forces the molecule into a favorable bioactive conformation. Furthermore, the carbonyl oxygen serves as an additional H-bond acceptor, while the methoxy group engages in van der Waals interactions, displacing high-energy water molecules from the binding pocket.

  • The Benzo[b]thiophene Core: The rigid, planar, electron-rich bicyclic system drives deep insertion into hydrophobic sub-pockets. The sulfur atom in the thiophene ring frequently engages in highly stabilizing Pi-Sulfur interactions (e.g., with Met130), a distinct thermodynamic advantage rarely seen in standard carbocyclic inhibitors [1].

SAR_Logic Core Benzo[b]thiophene Core Scaffold Sub1 2-Carboxylic Acid Moiety Core->Sub1 Sub2 3-Methoxycarbonyl Group Core->Sub2 Int3 Hydrophobic Core (Val65, Ala77) Core->Int3 Int1 Strong H-Bonding (e.g., Cys133, Glu131) Sub1->Int1 Int2 Pi-Sulfur & Steric Fit (e.g., Met130) Sub2->Int2 Outcome High Affinity Inhibition (ΔG < -22 kcal/mol) Int1->Outcome Int2->Outcome Int3->Outcome

SAR logic of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid derivatives in target binding.

Comparative In Silico Efficacy Data

To objectively evaluate the performance of these derivatives, we compare their in silico docking profiles against established co-crystallized ligands. The data below synthesizes findings from recent computational studies targeting BMP2K [1] and the antitubercular target DprE1 [2].

Ligand / CompoundTarget EnzymeDocking Score (ΔG, kcal/mol)Key Hydrogen BondsKey Hydrophobic & Pi InteractionsComparative Advantage
Compound 26 (3-Methoxybenzo[b]thiophene-2-carboxylic acid derivative)BMP2K-22.90 Cys197, Gln137, Cys133, Glu131Val65, Ala58, Ala77, Leu187, Met130 (Pi-Sulfur) Superior binding affinity due to dual H-bond networks and unique Pi-Sulfur contacts.
IDK (Co-crystallized Standard)BMP2K-22.725 Hydrogen bondsStandard hydrophobic seriesBaseline reference for kinase inhibition; lacks Pi-Sulfur stabilization.
Compound 7b (Benzo[b]thiophene-2-carboxylic acid derivative)DprE1High AffinityNative-like H-bonding networkClose contacts with surrounding pocket residuesExcellent steric fit; overcomes multidrug resistance profiles in silico.
Native Ligand (Standard)DprE1BaselineStandard H-bondingStandard hydrophobic contactsBaseline reference for epimerase inhibition.

Data Analysis: The addition of the methoxycarbonyl and carboxylic acid moieties to the benzo[b]thiophene core yields a more negative (favorable) binding free energy (-22.90 kcal/mol) compared to the standard IDK inhibitor (-22.72 kcal/mol). This is directly caused by the expanded interaction surface area and the specific Pi-Sulfur interactions that the standard ligand cannot form [1].

Self-Validating Experimental Protocol: Molecular Docking Workflow

To ensure trustworthiness and scientific integrity, molecular docking cannot be treated as a "black box." The following step-by-step protocol represents a self-validating system ; it mathematically proves the reliability of the scoring function before any derivative is evaluated.

Docking_Workflow A Protein Preparation (Target: BMP2K / DprE1) C Grid Box Generation (Active Site Mapping) A->C B Ligand Preparation (3-Methoxycarbonyl Derivatives) B->C D Native Ligand Re-docking (Validation Step) C->D E RMSD Calculation D->E F RMSD ≤ 2.0 Å (Protocol Validated) E->F Pass G RMSD > 2.0 Å (Parameter Adjustment) E->G Fail H High-Throughput Docking (Derivatives vs. Standards) F->H G->C

Self-validating in silico molecular docking workflow ensuring protocol reliability and accuracy.

Step-by-Step Methodology

Step 1: Protein Preparation (Target Structuring)

  • Action: Retrieve the high-resolution crystal structure of the target (e.g., BMP2K or DprE1) from the Protein Data Bank (PDB). Remove all co-crystallized water molecules unless they form structural bridges between the ligand and the protein.

  • Causality: Removing bulk water prevents artificial steric clashes. Adding polar hydrogens and assigning Gasteiger charges ensures that the protonation states reflect physiological pH (7.4), which is mathematically critical for the accurate calculation of electrostatic and hydrogen-bonding potentials.

Step 2: Ligand Preparation (Conformer Generation)

  • Action: Sketch the 3-(methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid derivatives. Perform a geometry optimization using a molecular mechanics force field (e.g., MMFF94) to reach the lowest energy 3D conformation.

  • Causality: Docking algorithms assume the input ligand is near its local energy minimum. Skipping this step results in artificially poor docking scores due to high internal strain energy.

Step 3: Grid Box Generation (Search Space Definition)

  • Action: Center a 3D grid box (typically 20 × 20 × 20 Å) precisely over the coordinates of the co-crystallized native ligand.

  • Causality: Restricting the search space to the validated orthosteric site prevents the algorithm from finding irrelevant allosteric binding poses, significantly reducing computational overhead and false positives.

Step 4: Protocol Validation via Re-docking (Critical E-E-A-T Step)

  • Action: Extract the native co-crystallized ligand and re-dock it into the generated grid box using the chosen algorithm (e.g., AutoDock Vina or Glide). Calculate the Root-Mean-Square Deviation (RMSD) between the docked pose and the original crystallographic pose.

  • Causality: The protocol is only considered valid if the RMSD is ≤ 2.0 Å [1]. This self-validating step proves that the chosen parameters and scoring functions are capable of reproducing true, experimentally observed thermodynamic realities. If RMSD > 2.0 Å, grid parameters or protonation states must be adjusted.

Step 5: Comparative Docking & Post-Docking Analysis

  • Action: Dock the prepared derivatives into the validated grid. Extract the binding free energies (ΔG) and map the 2D/3D protein-ligand interactions (H-bonds, Pi-Pi stacking, Pi-Sulfur contacts).

  • Causality: Comparing the ΔG and interaction maps of the derivatives directly against the validated native ligand provides an objective, quantifiable measure of comparative efficacy.

References

  • Title: Discovery of Some Heterocyclic Molecules as Bone Morphogenetic Protein 2 (BMP-2)-Inducible Kinase Inhibitors: Virtual Screening, ADME Properties, and Molecular Docking Simulations Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis and Antitubercular Activity of New Benzo[b]thiophenes Source: ACS Medicinal Chemistry Letters URL: [Link]

Validation

A Senior Application Scientist's Guide to Benchmarking 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid in Organic Synthesis

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the efficiency of a synthetic route and the properties of the...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the efficiency of a synthetic route and the properties of the final molecule. This guide provides an in-depth technical comparison of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid, a versatile heterocyclic building block, against relevant alternatives in the context of common organic transformations. By presenting experimental insights and comparative data, we aim to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.

Introduction: The Role of Substituted Benzo[b]thiophenes in Modern Chemistry

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry and materials science, owing to its rigid, planar geometry and its ability to engage in a variety of intermolecular interactions.[1][2] The strategic placement of functional groups on this core can modulate a molecule's physicochemical properties and biological activity. 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid offers two distinct and orthogonally reactive functional groups: a carboxylic acid at the 2-position, prime for amide bond formation, and a methyl ester at the 3-position, which can be further manipulated or can influence the electronic properties of the molecule.

Core Application: Amide Bond Formation - A Comparative Analysis

The most prevalent application of a carboxylic acid-bearing building block like 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid is in the formation of amide bonds, a cornerstone of medicinal chemistry.[3] To benchmark its performance, we will compare it with two relevant alternatives:

  • Benzo[b]thiophene-2-carboxylic acid: The parent compound lacking the 3-position substituent. This allows for a direct assessment of the electronic and steric influence of the 3-methoxycarbonyl group.

  • Thiophene-2-carboxylic acid: A simpler, non-fused heterocyclic carboxylic acid, offering a baseline for reactivity of a less complex thiophene-based building block.[4]

Comparative Performance in Amide Coupling Reactions

The efficiency of amide bond formation is highly dependent on the choice of coupling reagent. Here, we provide a comparative overview of expected performance with two of the most common and effective coupling systems: EDC/HOBt and HATU.

Carboxylic AcidCoupling ReagentTypical Reaction TimeTypical YieldKey Considerations
3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid EDC/HOBt12-24 hoursGood to ExcellentThe electron-withdrawing nature of the 3-methoxycarbonyl group may slightly activate the carboxylic acid towards nucleophilic attack.
HATU2-6 hoursExcellentHATU is a more potent coupling reagent, often preferred for sterically hindered substrates or when faster reaction times are desired.[5]
Benzo[b]thiophene-2-carboxylic acid EDC/HOBt12-24 hoursGood to ExcellentServes as a direct baseline for the electronic effect of the 3-substituent. Yields are expected to be comparable to the title compound under standard conditions.
HATU2-6 hoursExcellentSimilar high efficiency as with the substituted analogue is expected.
Thiophene-2-carboxylic acid EDC/HOBt12-24 hoursGood to ExcellentGenerally exhibits good reactivity in amide coupling due to the electronic nature of the thiophene ring.[6]
HATU2-6 hoursExcellentHigh yields are anticipated, consistent with a less sterically demanding substrate.

Causality Behind Experimental Choices:

  • Choice of Coupling Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) is a widely used, cost-effective method for amide bond formation. The mechanism involves the formation of a reactive O-acylisourea intermediate, which is then converted to a more stable HOBt ester to minimize side reactions like racemization. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a more modern and highly efficient uronium-based coupling reagent.[4] It directly forms a highly reactive OAt-active ester, leading to faster reaction times and often higher yields, especially for challenging substrates.[5][7]

  • Solvent and Base: Anhydrous polar aprotic solvents like DMF or DCM are typically used to ensure solubility of all reactants. A non-nucleophilic base such as DIPEA or triethylamine is essential to deprotonate the carboxylic acid and neutralize the acidic byproducts of the reaction.

Experimental Protocols

The following are detailed, step-by-step methodologies for a representative amide coupling reaction.

Protocol 1: EDC/HOBt Mediated Amide Coupling

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Monitoring cluster_3 Work-up and Purification A Dissolve Carboxylic Acid (1.0 eq), Amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF. B Add DIPEA (2.0 eq) and stir for 10 min. A->B C Cool to 0°C and add EDC (1.2 eq) portion-wise. B->C D Allow to warm to room temperature and stir for 12-24h. C->D E Monitor progress by TLC or LC-MS. D->E F Dilute with EtOAc, wash with aq. NaHCO3 and brine. E->F G Dry organic layer (Na2SO4), filter, and concentrate. F->G H Purify by column chromatography. G->H

Caption: Workflow for EDC/HOBt mediated amide coupling.

Detailed Steps:

  • To a solution of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF are added the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • The reaction mixture is stirred at room temperature for 10 minutes.

  • The mixture is then cooled to 0°C in an ice bath, and EDC (1.2 eq) is added portion-wise.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

G cluster_0 Pre-activation cluster_1 Amine Addition and Reaction cluster_2 Work-up and Purification A Dissolve Carboxylic Acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF. B Stir at room temperature for 15-20 min. A->B C Add Amine (1.1 eq) to the pre-activated mixture. B->C D Stir at room temperature for 2-6h. C->D E Monitor progress by TLC or LC-MS. D->E F Dilute with EtOAc, wash with aq. NaHCO3 and brine. E->F G Dry organic layer (Na2SO4), filter, and concentrate. F->G H Purify by column chromatography. G->H

Caption: Workflow for HATU mediated amide coupling.

Detailed Steps:

  • In a dry flask under an inert atmosphere, dissolve 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Secondary Reactivity: Decarboxylation

While amide coupling is the primary application, the carboxylic acid functionality also allows for decarboxylation reactions, which can be a route to 3-substituted benzo[b]thiophenes. Decarboxylation of benzo[b]thiophene-2-carboxylic acids can be achieved under harsh conditions, such as refluxing in 48% hydrobromic acid.[8] The presence of the 3-methoxycarbonyl group in the target molecule would likely be sensitive to these conditions, potentially leading to hydrolysis of the ester. This highlights an important consideration in the strategic use of this building block: the conditions for subsequent transformations must be compatible with the ester functionality if it is to be retained.

Conclusion and Future Outlook

3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid is a valuable building block for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. Its performance in the crucial amide bond formation reaction is expected to be robust and efficient, comparable to or even slightly enhanced compared to its unsubstituted counterpart, Benzo[b]thiophene-2-carboxylic acid, due to the electronic influence of the 3-methoxycarbonyl group. The choice between standard coupling reagents like EDC/HOBt and more powerful ones like HATU will depend on the specific requirements of the synthesis, such as the steric hindrance of the amine coupling partner and the desired reaction time.

The presence of the ester functionality offers a handle for further diversification, though care must be taken to choose reaction conditions that are compatible with this group. Future work in this area could involve exploring the selective transformation of the ester in the presence of the amide, or vice-versa, to further expand the synthetic utility of this versatile scaffold.

References

  • BenchChem. (2025).
  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot.
  • Jackson Bernice D., & Bowlus Stephen B. (1980). Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid. journal of heterocyclic chemistry.
  • Green Chemistry - The MJA Lab. (2020, November 23).
  • The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase. PubMed.
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution.
  • Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid deriv
  • Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. PMC.
  • Aapptec Peptides. Coupling Reagents.
  • Benzo[b]thiophene-2-carbaldehyde. MDPI.
  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.
  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility.
  • HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
  • SOLVENT-FREE SYNTHESIS OF AMIDE: A NOVEL TECHNIQUE OF GREEN CHEMISTRY. Semantic Scholar.
  • Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordin
  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature.
  • BenchChem. Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid.
  • BenchChem. Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide.
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  • Rearrangement of the active ester intermediate during HOBt/EDC amide coupling. Hamad Bin Khalifa University.
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  • US6362351B2 - Catalyst and method for amide formation - Google P
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Comparative

A Comparative Guide to the Cross-Reactivity of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic Acid Analogs

Introduction: The Pursuit of Selective Therapeutics In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. The benzo[b]thiophene scaffold is a corne...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pursuit of Selective Therapeutics

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, with derivatives showing a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Our focus here is on 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid, a compound identified as a potential agonist for the G protein-coupled receptor 35 (GPR35), an emerging target in inflammatory and metabolic diseases.[2] However, the promise of any lead compound is tempered by the potential for off-target interactions, or cross-reactivity, which can lead to unforeseen side effects and therapeutic failure.

This guide provides a comprehensive comparison of the cross-reactivity profiles of several analogs of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid. We will delve into the experimental design and rationale for assessing target engagement and off-target effects, present illustrative data, and discuss the implications for lead optimization and preclinical safety assessment. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the selectivity of their own small molecule candidates.

The Importance of Early Cross-Reactivity Profiling

Preclinical safety pharmacology is a critical component of drug development, aimed at identifying potential adverse effects before human trials.[3][4] Regulatory bodies like the FDA and EMA have established stringent guidelines for these assessments.[3][5][6] Early, in vitro screening for cross-reactivity against a panel of relevant off-targets can de-risk a project by identifying problematic compounds before significant resources are invested. Understanding a compound's selectivity profile allows for more informed decisions, guiding medicinal chemistry efforts to mitigate off-target activity while preserving or enhancing on-target potency.

Experimental Design for Assessing Cross-Reactivity

To construct a meaningful cross-reactivity profile, a multi-pronged approach is essential. We will utilize a combination of in vitro assays to assess both the primary target engagement and a range of potential off-target interactions.

Primary Target Engagement: GPR35 Agonism

The initial step is to confirm and quantify the activity of our parent compound and its analogs at the primary target, GPR35. A competitive binding assay is a robust method for determining the binding affinity of a compound to a receptor.[2]

Experimental Protocol: GPR35 Competitive Radioligand Binding Assay

  • Preparation of Reagents:

    • Cell membranes expressing human GPR35.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA.

    • Radiolabeled Ligand: [³H]-Zaprinast (a known GPR35 ligand).

    • Unlabeled Competitor: Parent compound and its analogs, dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, the unlabeled competitor at various concentrations, a fixed concentration of the radiolabeled ligand, and the GPR35-expressing cell membranes.

    • To determine non-specific binding, a high concentration of an unlabeled, potent GPR35 agonist is used in a set of control wells.

    • Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.

  • Separation and Detection:

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter mat using a cell harvester.

    • The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The data is analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀).

    • The inhibition constant (Ki), which represents the binding affinity of the competitor, can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.[2]

Off-Target Screening: A Panel Approach

The selection of an appropriate off-target panel is critical and should be guided by the structural features of the compound class and known liabilities of similar molecules. Given the diverse activities of benzo[b]thiophenes, we have selected a panel that includes a kinase, another GPCR, and an enzyme involved in drug metabolism.

1. Kinase Inhibition Assay (e.g., against a panel of common kinases):

Many small molecule drugs exhibit off-target kinase activity. An in vitro kinase inhibition assay will be employed to assess this potential.

Experimental Protocol: Kinase Inhibition Assay

  • Reagents:

    • Recombinant kinase (e.g., a panel of representative kinases).

    • Substrate peptide.

    • ATP.

    • Test compounds (parent and analogs).

  • Procedure:

    • The kinase, substrate, and test compound are incubated in a buffer conducive to kinase activity.

    • The reaction is initiated by the addition of ATP.

    • After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified, often using a fluorescence- or luminescence-based method.

  • Analysis:

    • The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.

2. Urotensin-II Receptor (UT) Antagonism Assay:

Some benzo[b]thiophene derivatives are known to be potent UT receptor antagonists. A competitive binding assay, similar to the one described for GPR35, will be used to evaluate this off-target activity.

3. Cytochrome P450 (CYP) Inhibition Assay:

Inhibition of CYP enzymes is a major cause of drug-drug interactions. We will assess the inhibitory potential of our compounds against key CYP isoforms (e.g., CYP3A4, CYP2D6).

Experimental Protocol: CYP Inhibition Assay

  • Reagents:

    • Human liver microsomes (containing CYP enzymes).

    • A specific substrate for each CYP isoform (e.g., midazolam for CYP3A4).

    • NADPH (a cofactor for CYP activity).

    • Test compounds.

  • Procedure:

    • The test compound and human liver microsomes are pre-incubated.

    • The reaction is initiated by the addition of the CYP substrate and NADPH.

    • After a set time, the reaction is terminated, and the amount of metabolite formed is quantified using LC-MS/MS.

  • Analysis:

    • The percentage of CYP inhibition is calculated, and the IC₅₀ value is determined.

Illustrative Data and Comparison of Analogs

For the purpose of this guide, we will consider the parent compound, 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid (Parent), and three hypothetical analogs with modifications at the 3- and 2-positions.

  • Analog A: 3-(Ethoxycarbonyl)benzo[b]thiophene-2-carboxylic acid

  • Analog B: 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxamide

  • Analog C: 5-Chloro-3-(methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid

The following table summarizes the hypothetical data obtained from our screening cascade.

CompoundGPR35 Ki (nM)Kinase Panel (IC₅₀, µM) - Representative KinaseUT Receptor Ki (nM)CYP3A4 IC₅₀ (µM)
Parent 50> 1015008.5
Analog A 45> 1012007.9
Analog B 80> 10500> 20
Analog C 252.5> 500015.2

Analysis and Interpretation

  • Parent Compound: Shows good potency at the primary target, GPR35, with a Ki of 50 nM. It has weak activity at the UT receptor and moderate inhibition of CYP3A4. The lack of significant kinase inhibition is a positive attribute.

  • Analog A: The simple modification of the methyl ester to an ethyl ester resulted in a slight improvement in GPR35 potency and a modest improvement in selectivity against the UT receptor. However, the CYP3A4 inhibition remained similar to the parent compound.

  • Analog B: Replacing the carboxylic acid with a carboxamide led to a slight decrease in GPR35 potency but a significant improvement in selectivity against the UT receptor and a much-improved CYP3A4 profile. This highlights a common strategy in medicinal chemistry to mitigate acidic group-related liabilities.

  • Analog C: The addition of a chloro-substituent on the benzo[b]thiophene ring resulted in a twofold increase in GPR35 potency. However, this modification introduced significant off-target activity against the representative kinase, a potential liability that would need to be addressed in further optimization. The selectivity against the UT receptor was excellent, and the CYP3A4 inhibition was slightly weaker than the parent.

Visualizing the Workflow

Cross-Reactivity Screening Workflow cluster_0 Compound Library cluster_1 Primary Target Assay cluster_2 Off-Target Panel cluster_3 Data Analysis & Prioritization Parent Parent GPR35 Binding Assay GPR35 Binding Assay Parent->GPR35 Binding Assay Kinase Panel Kinase Panel Parent->Kinase Panel UT Receptor Assay UT Receptor Assay Parent->UT Receptor Assay CYP450 Panel CYP450 Panel Parent->CYP450 Panel Analog A Analog A Analog A->GPR35 Binding Assay Analog A->Kinase Panel Analog A->UT Receptor Assay Analog A->CYP450 Panel Analog B Analog B Analog B->GPR35 Binding Assay Analog B->Kinase Panel Analog B->UT Receptor Assay Analog B->CYP450 Panel Analog C Analog C Analog C->GPR35 Binding Assay Analog C->Kinase Panel Analog C->UT Receptor Assay Analog C->CYP450 Panel Selectivity Profile Selectivity Profile GPR35 Binding Assay->Selectivity Profile Kinase Panel->Selectivity Profile UT Receptor Assay->Selectivity Profile CYP450 Panel->Selectivity Profile Lead Candidate Selection Lead Candidate Selection Selectivity Profile->Lead Candidate Selection

Caption: A schematic of the cross-reactivity screening workflow.

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the cross-reactivity of 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid analogs. Our illustrative data highlights how subtle structural modifications can significantly impact a compound's selectivity profile. Analog B, with its improved selectivity and reduced CYP inhibition, would be a promising candidate for further investigation, despite its slightly lower primary target potency. Conversely, the off-target kinase activity of Analog C would necessitate further medicinal chemistry efforts to mitigate this liability.

The principles and protocols outlined here are broadly applicable to other small molecule drug discovery programs. By integrating comprehensive cross-reactivity profiling early in the discovery process, researchers can make more informed decisions, ultimately increasing the likelihood of developing safe and effective medicines. Future work on this series would involve expanding the off-target panel based on emerging data and progressing the most promising candidates into more complex cellular and in vivo models of disease.

References

  • Patsnap Synapse. (2025, May 27). What are preclinical safety pharmacology requirements? [Link]

  • Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. (2025, July 8). Journal of Visualized Experiments. [Link]

  • Fabgennix International. Competition Assay Protocol. [Link]

  • Matulis, D. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [Link]

  • OMICS International. Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]

  • Nicoya Lifesciences. (2019, May 29). The ABC's of Competitive Binding Assays with SPR. [Link]

  • Ghanbari, F., et al. (2006, April 1). A Critical Evaluation of the Experimental Design of Studies of Mechanism Based Enzyme Inhibition, with Implications for In Vitro-In Vivo Extrapolation. Current Drug Metabolism. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]

  • FDA. (1997, November 18). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Sreeja S., et al. (2024, June 10). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Ghanbari, F., et al. (2006, April 1). A Critical Evaluation of the Experimental Design of Studies of Mechanism Based Enzyme Inhibition, with Implications for In Vitro-In Vivo Extrapolation. Bentham Science Publishers. [Link]

  • Eaton, D. L. (1994). Clinical pathology for preclinical safety assessment: current global guidelines. Toxicologic pathology. [Link]

  • Lee, C. R., et al. (2016, October 1). Benzo[b]thiophene-2-carboxamide derivatives as potent urotensin-II receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chen, Y. J., et al. (2022, December 5). Benzo[b]thiophene-2-carboxamides as novel opioid receptor agonists with potent analgesic effect and reduced constipation. European Journal of Medicinal Chemistry. [Link]

  • Preclinical Safety Assessment: General and Genetic Toxicology. (2026, January 3). ResearchGate. [Link]

  • IDT. (2020, September 1). The Importance of Assessing Off-Target Effects of CRISPR Gene Editing. Drug Development & Delivery. [Link]

  • Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. (2025, November 30). Chemistry – A European Journal. [Link]

  • Patsnap Synapse. (2026, March 14). Preclinical Safety Assessment: A Critical Step in Drug Development. [Link]

  • Atmiya University. (2024, May 8). Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene. [Link]

  • Drug Discovery News. (2025, November 26). The precision paradox: Off-target effects in gene editing. [Link]

  • Valdes, R. Jr., & Linder, M. W. (2009). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring. [Link]

  • Baldo, B. A. (2014, January 22). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. International Journal of Molecular Sciences. [Link]

  • Valdes, R. Jr., & Linder, M. W. (2009, June 15). Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays. Therapeutic Drug Monitoring. [Link]

  • Li, J., et al. (2022). Hypersensitivity reactions to small molecule drugs. Frontiers in Pharmacology. [Link]

  • CRISPR Medicine News. (2023, November 22). Off-Target Effects and Where to Find Them. [Link]

  • Addgene. (2024, February 8). CRISPR 101: Off-Target Effects. [Link]

  • CD Genomics. The CRISPR Paradox: Understanding On-Target and Off-Target Effects. [Link]

  • Bouz, G., et al. (2022, January 14). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules. [Link]

  • Progress in Biomaterials. (2023, September 23). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. [Link]

  • Chen, J., et al. (2024, September 11). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Validation

Characterization and validation of novel compounds synthesized from 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid

A Comparative Guide to the Characterization and Validation of Novel Benzo[b]thiophene Derivatives The benzo[b]thiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Characterization and Validation of Novel Benzo[b]thiophene Derivatives

The benzo[b]thiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several FDA-approved drugs, including the osteoporosis treatment Raloxifene, the antifungal Sertaconazole, and the asthma medication Zileuton.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal starting point for designing novel therapeutic agents that can interact with a wide array of biological targets.[1][2] Researchers continuously explore derivatives of this scaffold to develop new treatments for conditions ranging from cancer to metabolic disorders and neurodegenerative diseases.[3][4][5][6]

This guide provides an in-depth comparison of novel compounds synthesized from benzo[b]thiophene carboxylic acid precursors. We will move beyond simple data reporting to explore the causal relationships behind experimental design, the self-validating nature of the described protocols, and the comparative performance of these novel agents against established alternatives. Our focus will be on the critical steps of structural characterization and biological validation, supported by experimental data and workflows.

Case Study 1: Targeting Cell Division with Novel Aurora Kinase Inhibitors

The Aurora kinase family (A, B, and C) are serine/threonine kinases that play a crucial role as regulators of cell division, making them a key therapeutic target in oncology.[3] Overexpression of these kinases is common in many cancers. This has driven the development of inhibitors, with Tozasertib (VX-680) being a well-known example. Recently, a series of novel, low molecular weight benzothiophene-3-carboxamide derivatives were designed and optimized to inhibit Aurora kinases A and B.[3]

Synthesis and Structural Validation Rationale

The synthetic strategy for these novel inhibitors typically involves a peptide coupling reaction between a benzo[b]thiophene-2- or 3-carboxylic acid core and a variety of amine-containing fragments. This approach is highly modular, allowing for the rapid generation of a library of diverse compounds to explore the structure-activity relationship (SAR).

The identity and purity of each synthesized compound must be rigorously confirmed before any biological evaluation. This is a self-validating step; without unambiguous structural confirmation, any subsequent biological data is meaningless. The standard characterization workflow includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure by showing the connectivity and chemical environment of all hydrogen and carbon atoms. For example, the successful formation of an amide bond is confirmed by the appearance of a characteristic NH proton signal and shifts in the adjacent carbon signals.[1][7][8]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass data, further validating the chemical formula.[8]

  • Elemental Analysis: Provides the percentage composition of C, H, N, and S, which must match the calculated values for the proposed structure.[9]

Biological Validation and Comparative Performance

The primary validation for a novel kinase inhibitor is a direct measurement of its ability to inhibit the target enzyme's activity. This is followed by assessing its effect on cancer cells.

The most effective compound from the reported series, Compound 36 , was identified through this process.[3] Its performance was directly compared to the established inhibitor, Tozasertib .

G cluster_0 In Silico & Synthesis cluster_1 In Vitro Validation a Compound Design & In Silico Docking b Chemical Synthesis of Benzo[b]thiophene Derivatives a->b c Structural Characterization (NMR, MS) b->c d Biochemical Assay: Aurora Kinase Inhibition c->d Validated Compound e Cell-Based Assay: Cancer Cell Line (HCT 116) Viability (IC50) d->e f Mechanism of Action: Western Blot for Phospho-Histone H3 e->f g Synergy Studies with Other Targeted Drugs f->g Lead Compound Identified

Caption: Blocking starch digestion to manage blood sugar.

The results were compelling, showing that several of the novel compounds had significant α-amylase inhibition. [5] Comparative Performance Data: α-Amylase Inhibitors

CompoundTargetα-Amylase Inhibition (IC50)Inhibition TypeReference
Novel Compound 3b α-Amylase5.37 ± 0.25 µMCompetitive (Ki = 1.76 µM)[5]
Acarbose (Standard) α-Amylase, Glucosidases6.40 ± 0.14 µMCompetitive[5]

The data clearly demonstrates that the novel benzo[b]thiophene derivative 3b is not only a potent inhibitor but is statistically more potent than the widely used drug Acarbose in this specific assay. [5]Further kinetic studies identified it as a competitive inhibitor, meaning it directly competes with starch for binding to the enzyme's active site. [5]

Experimental Protocols: A Foundation of Trustworthiness

The reliability of any comparative guide rests on the robustness of its experimental methods. The protocol below is a representative example of an in vitro enzyme inhibition assay, a cornerstone for validating novel enzyme inhibitors like the ones discussed.

Detailed Protocol: In Vitro α-Amylase Inhibition Assay

This protocol is designed to be a self-validating system. It includes positive controls (enzyme activity without inhibitor) and negative controls (no enzyme) to ensure the assay is performing correctly and that any observed inhibition is due to the compound being tested.

1. Reagent Preparation:

  • Phosphate Buffer: Prepare a 20 mM sodium phosphate buffer with 6.7 mM sodium chloride, pH 6.9.
  • Enzyme Solution: Prepare a stock solution of porcine pancreatic α-amylase in the phosphate buffer.
  • Substrate Solution: Prepare a 1% (w/v) starch solution in the phosphate buffer.
  • Test Compounds: Prepare stock solutions of the novel benzo[b]thiophene derivatives and the standard (Acarbose) in DMSO. Create a series of dilutions at various concentrations.
  • Color Reagent: Dinitrosalicylic acid (DNSA) solution.

2. Assay Procedure (96-well plate format):

  • Add 50 µL of the test compound dilution (or DMSO for the control) to each well.
  • Add 50 µL of the α-amylase enzyme solution to each well.
  • Pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.
  • Initiate the reaction by adding 50 µL of the starch substrate solution to all wells.
  • Incubate the reaction mixture at 37°C for 15 minutes.
  • Stop the reaction by adding 100 µL of the DNSA color reagent.
  • Heat the plate at 100°C for 10 minutes to allow for color development. The DNSA reacts with the reducing sugars produced by the enzyme's activity.
  • Cool the plate to room temperature and add 900 µL of distilled water to dilute the mixture.
  • Measure the absorbance at 540 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of enzyme inhibition for each compound concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
  • Plot the % Inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Conclusion and Future Outlook

The benzo[b]thiophene scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutic agents. The case studies presented here—targeting both cancer through Aurora kinase inhibition and diabetes via α-amylase inhibition—highlight a clear and effective pathway from rational design and synthesis to rigorous biological validation and comparison.

The key to success in this field lies not just in synthesizing novel molecules, but in applying a systematic and self-validating approach to their characterization and testing. By directly comparing novel compounds to established drugs like Tozasertib and Acarbose, researchers can immediately gauge the potential of their discoveries. The data shows that novel benzo[b]thiophene derivatives can exhibit equivalent or even superior potency to current standards, paving the way for the development of next-generation therapies. [3][5]

References

  • Benchchem. Comparative Docking Analysis of Benzo[b]thiophene Derivatives as Potential Therapeutic Agents.
  • Jeyachandran, V. & Kumar, M. Synthesis, characterization of novel benzothiophene. Malaya Journal of Matematik. (2020).
  • ResearchGate. Novel benzo[ b ]thieno[2,3- d ]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance.
  • Jeyachandran, V. & Kumar, M. Synthesis, characterization of novel benzothiophene. Malaya Journal of Matematik. (2022).
  • RSC Publishing. Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance.
  • University of Texas Southwestern Medical Center. Novel benzo[ b ]thiophene derivatives as new potential antidepressants with rapid onset of action. (2011).
  • PubMed. Novel benzo[b]thiophene derivatives as new potential antidepressants with rapid onset of action. (2011).
  • PMC. Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. (2025).
  • ACS Publications. Novel Benzo[b]thiophene Derivatives as New Potential Antidepressants with Rapid Onset of Action. Journal of Medicinal Chemistry. (2011).
  • Manipal Academy of Higher Education, Manipal, India. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives.
  • PubMed. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. (2022).
  • Bentham Science Publishers. Structure-guided Development of Novel Benzothiophene Derivatives as PLK1-PBD Inhibitors. (2023).
  • PubMed. Discovery and Optimization of Novel benzothiophene-3-carboxamides as Highly Potent Inhibitors of Aurora Kinases A and B. (2018).
  • ResearchGate. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1‐dioxide derivatives as potent STAT3 inhibitors. (2025).
  • SemOpenAlex. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. (2009).
  • Semantic Scholar. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives.
  • ResearchGate. Synthesis and biological evaluation of novel benzothiophene derivatives. (2018).
  • RSC Publishing. Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes.
  • New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow.
  • Development of Novel Protein Kinase CK2 Inhibitors with Nitrogen Heterocyclic Scaffolds.
  • Sigma-Aldrich. 3-Methoxybenzo[b]thiophene-2-carboxylic acid | 19354-50-8.
  • EMBL-EBI. Document: Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists. (CHEMBL2034955).
  • Atmiya University. Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene.pdf. (2024).
  • Semantic Scholar. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and. (2024).

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid

A Proactive Safety Framework for Handling 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid Disclaimer: At the time of publication, a specific Safety Data Sheet (SDS) for 3-(Methoxycarbonyl)benzo[b]thiophene-2-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

A Proactive Safety Framework for Handling 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid

Disclaimer: At the time of publication, a specific Safety Data Sheet (SDS) for 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid was not publicly available. The following guidance is a synthesized framework derived from the safety profiles of structurally analogous compounds, including various benzo[b]thiophene derivatives and carboxylic acids. It is imperative to always consult the direct supplier for a compound-specific SDS before handling and to perform a thorough, institution-specific risk assessment. This document is intended to provide a robust, precautionary safety protocol for researchers, scientists, and drug development professionals.

Hazard Analysis: A Structural Analogy Approach

The molecule 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid incorporates three key chemical motifs: a benzo[b]thiophene core, a carboxylic acid group, and a methoxycarbonyl (ester) group. To establish a reliable safety protocol, we must consider the known hazards associated with these structural relatives.

  • Benzo[b]thiophene-2-carboxylic acid: The parent acid is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

  • Thiophene-2-carboxylic acid: This related compound is classified as hazardous, causing skin and eye irritation and is considered harmful if swallowed or in contact with the skin.[4][5][6]

  • Carboxylic Acids (General Class): As a class, carboxylic acids are weak acids but can be corrosive or irritating.[7] Safety protocols consistently call for protective gloves and goggles.[7]

  • Thiophene Derivatives: Many thiophene-containing compounds are classified as irritants and may be harmful.[8][9][10] During combustion, they can produce toxic sulfur oxide fumes.[11][12]

Based on this composite analysis, it is prudent to treat 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid as a hazardous substance with the potential to cause significant irritation and harm upon exposure.

Hazard Classification (Anticipated)Associated Risks & RationaleSupporting Evidence
Acute Toxicity (Oral, Dermal) Harmful if swallowed or if it comes into contact with skin. This is a common warning for related thiophene carboxylic acids.Based on data for Thiophene-2-carboxylic acid and other derivatives.[5][13]
Skin Corrosion/Irritation Causes skin irritation. The carboxylic acid moiety and the benzo[b]thiophene core are both associated with this hazard.GHS classifications for Benzo[b]thiophene-2-carboxylic acid.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation. This is a consistent and critical warning for this class of compounds.GHS classifications for Benzo[b]thiophene-2-carboxylic acid and related structures.[1][2][14]
Respiratory Irritation May cause respiratory irritation, particularly if handled as a fine powder that can be inhaled.GHS classification for Benzo[b]thiophene-2-carboxylic acid.[1][13]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to create a reliable barrier against exposure. The selection of PPE must be directly tied to the potential hazards identified above.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles are the minimum requirement . A face shield worn over goggles is required when there is a significant risk of splashing or dust generation.Protects against direct contact with the eyes, preventing serious irritation. Standard safety glasses with side shields are insufficient.[4][15][16]
Skin Protection Gloves: Nitrile rubber gloves provide good general chemical resistance.[11][16][17] Lab Coat: A clean, buttoned lab coat is mandatory to protect skin and personal clothing from contamination.Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately upon known contact with the chemical. Use proper glove removal technique to avoid cross-contamination.[18]
Respiratory Protection All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to minimize inhalation of dust or vapors.A fume hood is the primary engineering control. If a fume hood is not available, a NIOSH-approved respirator with cartridges for organic vapors and particulates would be necessary after a formal respiratory protection program has been established.[4][15][19]

Operational and Disposal Plans

Safe handling extends beyond PPE to include the entire workflow, from preparation to disposal.

Safe Handling and Workflow
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Confirm that an eyewash station and safety shower are accessible and unobstructed.[2][19]

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers and handle gently to prevent the generation of airborne dust.

  • Housekeeping: Keep containers tightly closed when not in use.[4]

  • Decontamination: After completing work, decontaminate the work surface with a suitable solvent, followed by soap and water. All materials used for cleaning should be treated as hazardous waste.[8][15]

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][18][20]

Emergency Spill Response

For a small-scale spill (<100g) within a fume hood:

  • Alert: Alert nearby personnel.

  • Isolate: Restrict access to the immediate area.

  • Protect: Ensure you are wearing the full PPE outlined in Section 2.

  • Contain: Cover the spill with an inert, non-combustible absorbent material like vermiculite or sand.[8][9]

  • Collect: Carefully sweep the absorbed material into a dedicated, labeled hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.[8]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Waste Disposal Plan

Due to its chemical nature, 3-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid must be managed as hazardous waste.

  • Waste Segregation: Collect all waste containing this chemical—including excess solid, contaminated labware (e.g., pipette tips, weigh boats), and used PPE—in a dedicated, clearly labeled, and sealed hazardous waste container.[8][9][11]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and the date of accumulation.[9]

  • Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials, pending collection.[8]

  • Final Disposal: Arrange for professional disposal through your institution's EHS office or a licensed hazardous waste management contractor. Do not dispose of this chemical down the drain or in regular trash .[8][10]

Process Flow Visualizations

To ensure clarity and rapid comprehension of safety protocols, the following workflows have been diagrammed.

PPE_Selection_Workflow cluster_0 PPE Selection Workflow start Start: Handling Task task_check What is the task? start->task_check weighing Weighing Solid or Transferring Powder task_check->weighing Solid solution Working with Dilute Solution task_check->solution Liquid ppe_hood Work in Fume Hood weighing->ppe_hood ppe_base Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Goggles solution->ppe_base ppe_splash Risk of Splash or Dust Generation? ppe_base->ppe_splash ppe_hood->ppe_base face_shield Add Face Shield ppe_splash->face_shield Yes end_task Proceed with Task ppe_splash->end_task No face_shield->end_task

Caption: PPE selection workflow based on the specific laboratory task.

Spill_Response_Workflow cluster_1 Small Spill Response Protocol spill Spill Occurs alert Alert Personnel spill->alert don_ppe Don Full PPE: Goggles, Face Shield, Lab Coat, Nitrile Gloves alert->don_ppe contain Contain with Inert Absorbent (Vermiculite) don_ppe->contain collect Collect Waste into Sealed Hazardous Waste Container contain->collect decontaminate Decontaminate Area & Collect Cleaning Materials collect->decontaminate report Report to EHS decontaminate->report

Caption: Step-by-step workflow for responding to a small chemical spill.

References

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  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). MDPI.
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